Amtolmetin Guacil
Description
See also: Tolmetin (has active moiety).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16-8-10-17(11-9-16)24(29)19-13-12-18(26(19)2)14-22(27)25-15-23(28)31-21-7-5-4-6-20(21)30-3/h4-13H,14-15H2,1-3H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJNMKKMGIAGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)OC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236291 | |
| Record name | Amtolmetin guacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87344-06-7 | |
| Record name | Amtolmetin guacil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87344-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amtolmetin guacil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amtolmetin guacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50236291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMTOLMETIN GUACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323A00CRO9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Amtolmetin Guacil as a Prodrug of Tolmetin
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are cornerstones in the management of pain and inflammation for chronic conditions such as osteoarthritis and rheumatoid arthritis.[1] However, their long-term use is frequently limited by significant gastrointestinal (GI) toxicity, including dyspepsia, ulceration, and hemorrhage.[1] This toxicity is primarily attributed to the direct acidic irritation of the gastric mucosa and the systemic inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining gastric mucosal integrity.[2][3]
This compound (AMG) is a novel NSAID developed to address these limitations.[4] It is a non-acidic prodrug of tolmetin, an established anti-inflammatory agent.[3][5] Structurally, this compound is formed by the amidation of tolmetin with glycine and subsequent esterification with guaiacol.[1][5] This unique chemical modification confers not only anti-inflammatory, analgesic, and antipyretic properties comparable to traditional NSAIDs but also a distinct gastroprotective profile.[3][6]
This technical guide provides a comprehensive overview of this compound, detailing its dual mechanism of action, pharmacokinetic profile, and the extensive non-clinical and clinical data supporting its efficacy and enhanced safety. It is intended for drug development professionals, researchers, and scientists interested in advanced NSAID design and pharmacology.
Chemical and Physical Properties
-
IUPAC Name : (2-methoxyphenyl) 2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetate[7]
-
Chemical Formula : C₂₄H₂₄N₂O₅[8]
-
Molar Mass : 420.46 g·mol⁻¹[8]
-
CAS Number : 87344-06-7[5]
Mechanism of Action
This compound's pharmacological activity is characterized by a multi-faceted mechanism that combines the anti-inflammatory effects of its active metabolite with intrinsic gastroprotective properties derived from its unique prodrug structure.
Prodrug Metabolism and Activation
This compound is pharmacologically inactive in its native form.[2] Following oral administration, it is absorbed and undergoes enzymatic hydrolysis, primarily in the bloodstream and liver.[2] This process releases its active metabolite, tolmetin, along with intermediate metabolites such as tolmetin-glycinamide (also known as MED5) and guaiacol.[3][5] Tolmetin is the principal agent responsible for the systemic anti-inflammatory and analgesic effects.[2]
Anti-Inflammatory Action: COX Inhibition
The therapeutic effects of this compound are mediated by its active metabolite, tolmetin.[2] Tolmetin is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][9] These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][4] By inhibiting prostaglandin synthesis, tolmetin effectively reduces the inflammatory response.[10] Some evidence suggests a degree of selectivity for COX-2 over COX-1 (selectivity ratio of 4.4), which may contribute to its favorable safety profile.[1][2]
References
- 1. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Studies on the gastric tolerability of the new non-steroidal anti-inflammatory drug amtolmetin guacyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C24H24N2O5 | CID 65655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 87344-06-7 | FA17894 | Biosynth [biosynth.com]
- 9. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Molecular Targets of Amtolmetin Guacil Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug to minimize gastrointestinal toxicity associated with traditional NSAIDs. Its therapeutic effects are primarily mediated through its active metabolites following systemic absorption and metabolism. This technical guide provides an in-depth analysis of the molecular targets of these metabolites, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their characterization.
Introduction
This compound is a non-acidic prodrug of tolmetin, developed to provide the anti-inflammatory, analgesic, and antipyretic properties of tolmetin with an improved gastrointestinal safety profile.[1] Unlike its active metabolite, this compound possesses unique gastroprotective mechanisms, including the stimulation of capsaicin receptors and the release of nitric oxide (NO).[1][2] However, its primary therapeutic efficacy is dependent on its conversion to active metabolites.
Metabolism of this compound
Upon oral administration, this compound is hydrolyzed into several metabolites. The primary metabolites include tolmetin, MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid), and guaiacol.[1][3] There are notable species-specific differences in the metabolic pathway. In rats, this compound is converted to both MED5 and tolmetin.[4] In contrast, in human plasma and liver microsomes, it is rapidly converted to MED5 and MED5 methyl ester, with only low levels of tolmetin being produced.[2][4]
Primary Molecular Target: Cyclooxygenase (COX) Enzymes
The principal mechanism of action for the anti-inflammatory and analgesic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] There are two main isoforms of this enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as maintaining the integrity of the gastric mucosa.[6]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[5]
Tolmetin is a non-selective inhibitor of both COX-1 and COX-2.[6][7]
Quantitative Data: COX Inhibition by Tolmetin
The inhibitory potency of tolmetin against human COX-1 and COX-2 has been determined in vitro. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Metabolite | Molecular Target | IC50 (μM) |
| Tolmetin | Human COX-1 | 0.35[8][9][10] |
| Tolmetin | Human COX-2 | 0.82[8][9][10] |
Table 1: Inhibitory activity of Tolmetin against Cyclooxygenase enzymes.
The data indicates that tolmetin is a potent inhibitor of both COX isoforms, with a slight selectivity towards COX-1. The other metabolites, MED5 and guaiacol, have not been shown to be significant inhibitors of COX enzymes.
Other Potential Molecular Targets of Metabolites
While the parent drug, this compound, has demonstrated gastroprotective effects through interactions with capsaicin and CGRP receptors, leading to nitric oxide release, its metabolites do not share these properties.[3][11][12] Studies have shown that tolmetin, MED5, and guaiacol are ineffective at inducing the gastroprotective mechanisms associated with the parent compound.[3] This distinction is crucial, as the anti-inflammatory and analgesic effects are attributable to the metabolites, whereas the enhanced gastrointestinal safety profile is a feature of the intact prodrug.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.
5.1.1. Materials and Reagents
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Tolmetin) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 2.0 M HCl)
-
ELISA-based Prostaglandin E2 (PGE2) detection kit
5.1.2. Experimental Procedure
-
Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound in the solvent.
-
Assay Reaction: a. In a reaction tube or microplate well, combine the reaction buffer, heme, and the diluted enzyme solution. b. Add a small volume of the test compound solution (or solvent for the control) to the enzyme mixture. c. Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Incubate for a precise duration (e.g., 2 minutes) at 37°C. f. Terminate the reaction by adding the stop solution.
-
PGE2 Quantification: a. Neutralize the reaction mixture. b. Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Conclusion
The therapeutic effects of this compound are mediated by its metabolites, primarily tolmetin. The key molecular target of tolmetin is the cyclooxygenase enzymes, COX-1 and COX-2, which it inhibits non-selectively to reduce the synthesis of pro-inflammatory prostaglandins. The other metabolites, MED5 and guaiacol, do not appear to contribute significantly to the anti-inflammatory action. The unique gastroprotective mechanisms of this compound are a property of the parent molecule and are not shared by its metabolites. This dual mechanism, involving a gastroprotective prodrug and an active anti-inflammatory metabolite, underscores the rational design of this compound as a safer NSAID.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Tolmetin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclooxygenase Inhibition Profile of Amtolmetin Guacil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that distinguishes it from many other compounds in its class. As a prodrug, it undergoes metabolic activation to its active form, tolmetin, which is responsible for its primary therapeutic effects. This technical guide provides an in-depth analysis of the cyclooxygenase (COX) inhibition profile of this compound and its active metabolite, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental evaluation. A key feature of this compound is its gastroprotective properties, which are attributed to a mechanism independent of its COX inhibition, involving the stimulation of capsaicin receptors and subsequent release of nitric oxide.
Introduction
This compound is a non-acidic prodrug of tolmetin, designed to provide anti-inflammatory, analgesic, and antipyretic effects with an improved gastrointestinal safety profile compared to traditional NSAIDs.[1] Its therapeutic action is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin.[2][3] The COX enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in maintaining the protective lining of the stomach, COX-2 is typically induced during inflammation.[2] This guide delves into the specifics of how this compound, through its active metabolite, interacts with these two isoforms.
Mechanism of Action
Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the plasma to form its active metabolite, tolmetin.[1] Tolmetin then exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes.[1][4] This non-selective inhibition of both COX isoforms is a characteristic it shares with many traditional NSAIDs.[1]
Interestingly, this compound possesses a unique gastroprotective mechanism that is independent of its COX inhibition profile. The presence of a vanillic moiety in its structure allows it to stimulate capsaicin receptors in the gastric mucosa.[1] This stimulation leads to the release of Calcitonin Gene-Related Peptide (CGRP) and a subsequent increase in the production of nitric oxide (NO).[1] NO is known to have gastroprotective effects, including the enhancement of mucosal blood flow and mucus secretion.[3]
Quantitative Analysis of COX Inhibition
The inhibitory activity of the active metabolite of this compound, tolmetin, against human cyclooxygenase enzymes has been quantified in vitro. The following table summarizes the available data on the half-maximal inhibitory concentrations (IC50) for tolmetin against COX-1 and COX-2. A lower IC50 value indicates greater potency of inhibition.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Tolmetin | Human COX-1 | 0.35[2][3][5] | 0.43 |
| Tolmetin | Human COX-2 | 0.82[2][3][5] |
The selectivity ratio of less than 1 indicates that tolmetin is a relatively non-selective COX inhibitor, with a slight preference for COX-1.
Experimental Protocols for COX Inhibition Assays
The determination of the COX-1 and COX-2 inhibitory activity of compounds like tolmetin is typically performed using in vitro assays. Below is a generalized protocol that reflects common methodologies cited in the literature for evaluating COX inhibitors.
In Vitro Colorimetric COX (Ovine) Inhibitor Screening Assay
This assay determines the ability of a test compound to inhibit the peroxidase component of ovine COX-1 and COX-2.
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item Number 760111)
-
Test compound (e.g., tolmetin)
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare the assay buffer, heme, and either COX-1 or COX-2 enzyme solution as per the manufacturer's instructions.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Add the test compound at various concentrations to the inhibitor wells.
-
Incubate the plate for a short period at 25°C.
-
Initiate the reaction by adding a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) followed by arachidonic acid to all wells.
-
Incubate the plate for a further two minutes at 25°C.
-
Measure the absorbance of each well at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing the Core Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation and COX inhibition pathway of this compound.
Caption: Experimental workflow for an in vitro colorimetric COX inhibition assay.
Conclusion
This compound, through its active metabolite tolmetin, functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes, with a slight preference for COX-1. This primary mechanism of action is responsible for its anti-inflammatory and analgesic properties. Crucially, its improved gastrointestinal tolerability is not a result of COX-2 selectivity but rather a distinct, parallel mechanism involving the activation of capsaicin receptors and subsequent NO release. This dual-action profile makes this compound a noteworthy NSAID for researchers and clinicians, particularly in contexts where both efficacy and gastrointestinal safety are significant considerations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacokinetic Models for Amtolmetin Guacil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic models used to characterize amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID) with a gastroprotective profile. This document details the metabolic pathways, experimental protocols for in vivo and in vitro studies, and summarizes key pharmacokinetic data from preclinical animal models.
Introduction to this compound
This compound (AMG) is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1][2] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, thereby reducing prostaglandin synthesis.[2] Additionally, AMG exhibits a unique gastroprotective effect, which is thought to be mediated through the release of nitric oxide (NO).[3] Understanding the preclinical pharmacokinetics of AMG is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.
Metabolic Pathways of this compound
The metabolism of this compound shows significant species-specific differences, particularly between rats and humans. In preclinical rat models, AMG is primarily hydrolyzed to its active metabolite, tolmetin (TMT).[4]
In contrast, in human plasma and liver microsomes, AMG is rapidly converted to two main metabolites: 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetamido acetic acid (MED5) and its methyl ester, with only low levels of tolmetin being produced.[4] This highlights the importance of selecting appropriate preclinical models and carefully interpreting the data when extrapolating to humans.
Caption: Metabolic pathways of this compound in rats vs. humans.
In Vivo Preclinical Pharmacokinetic Studies
In vivo studies in animal models, primarily rats, are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites.
Experimental Protocol: Oral Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose oral pharmacokinetic study of this compound in rats.
Animals:
-
Weight: 180-220 g.[6]
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to standard pellet diet and water. Animals are fasted overnight before dosing.[6]
Dosing:
-
Formulation: this compound is suspended in a suitable vehicle, such as 0.5% w/v carboxymethyl cellulose (CMC).
-
Administration: A single oral dose is administered via gavage.[7] Dose volumes are typically 5-10 mL/kg.[7]
Blood Sampling:
-
Procedure: Serial blood samples (approximately 0.25 mL) are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[6]
-
Processing: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -20°C or lower until analysis.[1]
Bioanalysis:
-
Method: Plasma concentrations of this compound and its metabolites (tolmetin, MED5) are determined using a validated high-performance liquid chromatography (HPLC) method with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile.[1][8]
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
Summary of Preclinical Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of the active metabolite, tolmetin, following oral administration of this compound to rats.
| Dose of this compound | Analyte | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Not Specified | Tolmetin | 81.62 ± 5.02 | 0.50 | Not Reported | Not Reported | [4] |
Note: Comprehensive pharmacokinetic data for the parent drug (this compound) and other metabolites in preclinical species are limited in the publicly available literature.
In Vitro Preclinical Studies
In vitro assays are crucial for investigating the metabolic stability and protein binding characteristics of this compound, providing insights that complement in vivo data.
Metabolic Stability in Liver Microsomes
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Experimental Protocol:
-
Materials: Pooled liver microsomes (e.g., from rat or human), NADPH-regenerating system, phosphate buffer (pH 7.4), and the test compound (this compound).[8][9]
-
Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes in the presence of the NADPH-regenerating system at 37°C.[9][10]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile.[8]
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.[8]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance.[9]
Caption: Workflow for an in vitro microsomal stability assay.
Plasma Protein Binding
This assay measures the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to target tissues. Equilibrium dialysis is the gold standard method.
Experimental Protocol:
-
Apparatus: A rapid equilibrium dialysis (RED) device is commonly used.[2][11]
-
Procedure:
-
A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer (e.g., phosphate-buffered saline, PBS).[1][2]
-
The device is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.[1][12]
-
After reaching equilibrium (typically 4-6 hours), samples are taken from both the plasma and buffer chambers.[12]
-
-
Analysis: The concentrations of the compound in both chambers are determined by LC-MS/MS.[2]
-
Calculation: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.
It has been reported that the active metabolite, tolmetin, is highly bound to human plasma proteins (>99%).[13]
Signaling Pathways
The therapeutic and side-effect profiles of this compound and its active metabolite, tolmetin, are governed by their interactions with key signaling pathways.
COX Inhibition Pathway
As an NSAID, the primary anti-inflammatory mechanism of tolmetin is the inhibition of COX-1 and COX-2 enzymes. This blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14][15]
Caption: Simplified COX inhibition pathway by tolmetin.
Nitric Oxide (NO) Signaling Pathway
The gastroprotective effect of this compound is attributed to its ability to increase the production of nitric oxide (NO) in the gastric mucosa.[3] NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade results in vasodilation and other cytoprotective effects.[16]
Caption: Proposed nitric oxide signaling pathway for this compound's gastroprotective effect.
Conclusion
The preclinical pharmacokinetic evaluation of this compound reveals it to be a prodrug with species-specific metabolism. In rat models, it is effectively converted to the active NSAID, tolmetin. The in vivo and in vitro models described in this guide are essential for characterizing the ADME properties of AMG and understanding its dual mechanism of action, which combines COX inhibition for anti-inflammatory effects with a nitric oxide-mediated gastroprotective effect. Further studies providing more comprehensive quantitative pharmacokinetic data across multiple preclinical species would be beneficial for refining the understanding of this compound and aiding in its clinical development.
References
- 1. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of tolmetin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Protein binding of tolmetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reactome | Nitric oxide stimulates guanylate cyclase [reactome.org]
Methodological & Application
Application Notes and Protocols for Amtolmetin Guacil in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Amtolmetin Guacil (AMG) for in vivo animal studies, with a focus on its anti-inflammatory, analgesic, and gastroprotective effects.
Introduction
This compound (AMG) is a non-steroidal anti-inflammatory drug (NSAID) with a unique profile that combines anti-inflammatory, analgesic, and antipyretic properties with a notable gastroprotective effect.[1] It is a prodrug of tolmetin, and its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes and the release of nitric oxide (NO), which contributes to its improved gastrointestinal safety profile compared to traditional NSAIDs.[2][3] In animal models, particularly rats and mice, AMG has been evaluated for its therapeutic effects and safety. In rats, AMG is metabolized to tolmetin, which is responsible for the systemic anti-inflammatory and analgesic effects.[4]
Data Presentation: this compound Dosages in Animal Studies
The following tables summarize the quantitative data on this compound dosages used in various in vivo animal models.
Table 1: this compound Dosages for Gastrointestinal Safety and Gastroprotective Studies
| Animal Model | Species | Dosage Range (mg/kg) | Administration Route | Study Duration | Key Findings | Reference(s) |
| Gastric Tolerability | Rat | 50 - 150 | Intragastric | Acute (4 hours) and Chronic (3 and 14 days) | AMG showed significantly lower gastric damage compared to tolmetin and celecoxib.[2] | [2] |
| Ethanol-Induced Gastric Mucosal Damage | Mouse | 75, 150, 300 | Intragastric | 7 days | Dose-dependent gastroprotective effect observed.[5] | [5] |
Table 2: this compound Dosages for Anti-inflammatory and Analgesic Studies
| Animal Model | Species | Dosage (mg/kg) | Administration Route | Key Findings | Reference(s) |
| Carrageenan-Induced Paw Edema | Rat | 200 | Intragastric | Effective reduction in paw edema. | Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound |
| Acetic Acid-Induced Writhing Test | Mouse | 200 | Intragastric | Significant reduction in the number of writhes. | Prospects for Reducing Gastrotoxicity of Anti-Inflammatory and Analgesic Therapy While Using this compound |
Table 3: Pharmacokinetic Parameters of Tolmetin in Rats (Active Metabolite of this compound)
| Parameter | Value | Administration of Tolmetin |
| Bioavailability | 96.94% | Oral (32.95 mg/kg) |
| Absorption Rate Constant (K01) | 0.1304 min⁻¹ | Oral (32.95 mg/kg) |
| Primary Excretion Product | 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid | Oral (32.95 mg/kg) |
| Unchanged Drug Excretion | 6.12% | Oral (32.95 mg/kg) |
Note: In rats, orally administered this compound is converted to tolmetin, resulting in similar pharmacokinetic parameters to when tolmetin is administered alone.[4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the rats for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control group
-
This compound treated group (e.g., 200 mg/kg)
-
Standard drug group (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or the standard drug orally (intragastrically).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1][6]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Assay)
This is a widely used model for screening peripheral analgesic activity.
Materials:
-
Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard drug (e.g., Aspirin 100 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 48 hours before the experiment.
-
Fasting: Fast the mice for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control group
-
This compound treated group (e.g., 200 mg/kg)
-
Standard drug group
-
-
Drug Administration: Administer the vehicle, this compound, or the standard drug orally.
-
Induction of Writhing: 30 to 60 minutes after drug administration, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally to each mouse.[7]
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[7]
-
Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
Gastroprotective Signaling Pathway of this compound
This compound's gastroprotective effect is mediated through the induction of inducible nitric oxide synthase (iNOS), leading to an increase in nitric oxide (NO) production. This pathway helps to counteract the damaging effects of prostaglandin inhibition in the gastric mucosa.[3]
Caption: Gastroprotective mechanism of this compound.
Experimental Workflow for Anti-inflammatory and Analgesic Evaluation
The following diagram illustrates the typical workflow for assessing the anti-inflammatory and analgesic properties of this compound in animal models.
Caption: Workflow for in vivo anti-inflammatory & analgesic studies.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological features of rat gastric mucosa after acute and chronic treatment with amtolmetin guacyl: comparison with non-selective and COX-2-selective NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amtolmetin Guacil in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to tolmetin. It exhibits anti-inflammatory, analgesic, and antipyretic properties through the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[1] Notably, this compound has demonstrated a favorable gastrointestinal safety profile compared to other NSAIDs, a characteristic attributed to its unique chemical structure and mechanism of action that may involve the release of nitric oxide, a gastroprotective mediator.
These application notes provide a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with methodologies for assessing its in vitro efficacy and cytotoxicity.
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₄N₂O₅ | PubChem |
| Molecular Weight | 420.46 g/mol | PubChem |
| Appearance | Pale Brown to Light Brown Solid | ChemicalBook |
| Solubility in DMSO | Slightly Soluble | ChemicalBook |
| Solubility in Methanol | Slightly Soluble | ChemicalBook |
Experimental Protocols
Protocol 1: Dissolution of this compound for Cell Culture
This protocol describes the preparation of a stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the compound's characterization as "slightly soluble," the recommended concentration for a stock solution is up to 10 mM. It is advisable to perform a small-scale test to confirm the maximum solubility in your specific batch of DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 0.0042 g (4.2 mg) of this compound is needed.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of cell culture grade DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1-2 weeks) or at -80°C for long-term storage.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on COX-2 activity in a cell-based assay by measuring the production of prostaglandin E₂ (PGE₂).
Materials:
-
Appropriate cell line (e.g., macrophages, endothelial cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound working solutions
-
PGE₂ ELISA kit
-
Cell lysis buffer
-
Bradford reagent for protein quantification
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
Once the cells are confluent, replace the old medium with fresh, serum-free medium and incubate for a few hours.
-
Pre-treat the cells with various concentrations of this compound working solutions for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known COX-2 inhibitor).
-
Induce inflammation by adding an inflammatory stimulus like LPS (e.g., 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for the desired period (e.g., 24 hours) to allow for PGE₂ production.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant for PGE₂ measurement.
-
Lyse the cells and determine the total protein concentration in each well using the Bradford assay.
-
Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Normalize the PGE₂ concentration to the total protein concentration for each sample.
-
Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.
-
Protocol 3: Cytotoxicity Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on a chosen cell line using a standard MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Cell Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a period that is relevant to your experimental design (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: this compound inhibits the cyclooxygenase (COX) pathway.
References
Application Notes and Protocols: Amtolmetin Guacil in the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties, coupled with a favorable gastrointestinal safety profile.[1][2] It functions as a prodrug, being metabolized in the body to tolmetin, its active form.[1] The primary mechanism of action of tolmetin is the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2, the inducible isoform heavily involved in the inflammatory cascade.[1] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever.[1]
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is mediated by the production of prostaglandins, with a significant infiltration of neutrophils.[3][4] This model is therefore highly relevant for assessing the activity of NSAIDs like this compound that target the prostaglandin synthesis pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory effects of this compound.
Mechanism of Action of this compound in Inflammation
This compound's anti-inflammatory effect is a multi-stage process, beginning with its metabolic activation and culminating in the suppression of key inflammatory mediators.
-
Absorption and Hydrolysis : Following oral administration, this compound is absorbed and undergoes enzymatic hydrolysis, primarily in the liver, to yield its active metabolite, tolmetin.[1]
-
COX Inhibition : Tolmetin exerts its anti-inflammatory effects by inhibiting the COX enzymes, particularly COX-2.[1] COX-2 is upregulated at the site of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5]
-
Gastroprotective Properties : A distinguishing feature of this compound is its gastroprotective mechanism. The guacil moiety of the molecule is believed to stimulate capsaicin receptors in the gastric mucosa. This action may lead to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which in turn can inhibit gastric acid secretion and increase mucosal blood flow, thus protecting the stomach lining.[6][7]
Signaling Pathways in Carrageenan-Induced Paw Edema
The inflammatory cascade initiated by carrageenan injection involves several interconnected signaling pathways. The diagram below illustrates the key molecular events leading to edema and the points of intervention for this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A study on the mechanisms involving the anti-inflammatory effect of amitriptyline in carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating Neuroinflammatory Pathways with Amtolmetin Guacil
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators.[1][2] While it serves as a protective response, chronic neuroinflammation is a hallmark of many neurodegenerative diseases.[1][3] Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to orchestrating this inflammatory response.[4][5]
Amtolmetin guacil (AMG) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a prodrug, being metabolized into its active form, tolmetin, after administration.[6][7] Tolmetin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes, with a relative selectivity for COX-2 over COX-1.[6][8] This inhibition reduces the synthesis of prostaglandins, which are key lipid mediators of inflammation.[6] These characteristics make this compound a valuable pharmacological tool for studying the downstream consequences of COX inhibition on neuroinflammatory signaling pathways. This document provides detailed protocols for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
Mechanism of Action of this compound
This compound itself is inactive and is designed to minimize gastrointestinal side effects often associated with traditional NSAIDs.[6] Upon absorption, it is hydrolyzed by esterases into its active metabolite, tolmetin.[7] Tolmetin then inhibits the COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs). Prostaglandins, particularly PGE2, are potent inflammatory mediators that can amplify inflammatory signaling cascades. By reducing prostaglandin levels, this compound allows researchers to investigate the role of the COX pathway in activating downstream neuroinflammatory signaling.
Key Neuroinflammatory Signaling Pathways
Neuroinflammation is driven by complex intracellular signaling networks. This compound can be used to probe the contribution of the COX-prostaglandin axis to the activation of these pathways.
1. NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation.[4] In microglia, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the translocation of the p65/p50 NF-κB dimer to the nucleus.[9] This, in turn, drives the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[4][10]
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MAPK signal transduction underlying brain inflammation and gliosis as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. researchgate.net [researchgate.net]
- 9. RNF11 modulates microglia activation through NF-κB signalling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Amtolmetin Guacil in Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile that combines effective anti-inflammatory and analgesic properties with a notable gastroprotective mechanism.[1][2] As a prodrug, this compound is hydrolyzed in the body to its active metabolite, tolmetin, which is responsible for its primary therapeutic effects.[3] Tolmetin acts by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, key mediators of inflammation and pain.[3]
What distinguishes this compound is its gastrosparing effect, attributed to the guacil moiety.[4] This component is believed to stimulate capsaicin receptors in the gastric mucosa, leading to the release of calcitonin gene-related peptide (CGRP) and a subsequent increase in nitric oxide (NO) production.[1][4] This localized increase in NO enhances mucosal blood flow and bicarbonate secretion, offering protection against the gastric damage typically associated with NSAID use.[1][5] These characteristics make this compound a compound of significant interest for the long-term management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis, where traditional NSAIDs may be limited by their gastrointestinal side effects.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical arthritis and related inflammatory models, based on available research.
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism: systemic anti-inflammatory action and local gastroprotection.
-
Anti-Inflammatory Action: Following oral administration, this compound is metabolized to tolmetin. Tolmetin inhibits the COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGE2), which are pivotal in mediating inflammation, pain, and fever.
-
Gastroprotective Action: The intact this compound molecule, particularly its vanillic moiety, stimulates capsaicin receptors on sensory neurons in the gastrointestinal tract.[1] This leads to the release of CGRP, which in turn upregulates nitric oxide synthase (NOS) activity and NO production in the gastric mucosa.[5][6] NO plays a crucial role in maintaining mucosal integrity by improving blood flow and promoting protective mucus and bicarbonate secretion.[5]
Caption: Dual mechanism of this compound.
Data Presentation: Preclinical and Clinical Efficacy
Preclinical Gastroprotective Effects in Rodent Models
The following table summarizes the quantitative data from a study evaluating the gastroprotective effects of this compound (AMG) in mice.
| Model | Treatment Group | Dose (mg/kg) | Gastric Lesion Score (Mean) | NO Content (μmol/g protein) | NOS Activity (U/mg protein) | SOD Activity (U/mg protein) | MDA Content (nmol/mg protein) |
| Ethanol-Induced Gastric Damage | Model Control | - | 4.2 (approx.) | 4.5 (approx.) | 1.8 (approx.) | 60 (approx.) | 2.5 (approx.) |
| AMG | 75 | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) | No significant change | No significant change | |
| AMG | 150 | ↓ (Significant) | ↑ (Significant) | ↑ (Significant) | ↑ (Significant) | ↓ (Significant) | |
| AMG | 300 | ↓↓ (Highly Significant) | ↑↑ (Highly Significant) | ↑↑ (Highly Significant) | ↑ (Significant) | ↓ (Significant) | |
| Tolmetin | 90 | No significant change | - | - | - | - | |
| Repeated Dosing (7 days) | Normal Control | - | 0 | - | - | - | - |
| AMG | 75 | 0 | - | - | - | - | |
| AMG | 150 | 0 | - | - | - | - | |
| AMG | 300 | 0 | - | - | - | - | |
| Tolmetin | 90 | ↑↑ (Highly Significant) | - | - | - | - |
Data adapted from Yuan-Hai Li et al., World Journal of Gastroenterology, 2004.[5][6] "Significant" corresponds to P < 0.05 and "Highly Significant" to P < 0.01 compared to the model group.
Clinical Efficacy in Human Arthritis
The following tables summarize data from clinical trials of this compound in patients with osteoarthritis and rheumatoid arthritis.
Table 1: this compound vs. Diclofenac in Knee Osteoarthritis (30 days)
| Parameter | This compound (600 mg bid) | Diclofenac Sodium (50 mg bid) |
| Pain Intensity Reduction (WOMAC) | 55.1% | 29.9% |
| Functional Ability Improvement | 50% | 30% |
| Stiffness Reduction (WOMAC, Day 20) | 31% | 18% |
Data from a comparative study in patients with knee osteoarthritis.
Table 2: this compound vs. Diclofenac in Rheumatoid Arthritis (4 weeks)
| Parameter | This compound (600 mg bid) | Diclofenac (50 mg tid) |
| Median Post-Treatment Endoscopy Score | 0 (Range 0-4) | 2 (Range 0-4) |
| Patients with Gastric Ulcers | 3% (1/32) | 25% (8/32) |
| Patients with Normal Gastroduodenal Findings | 50% (16/32) | 25% (8/32) |
| Recurrence of Gastric Damage (History of Ulcer) | 18% | 53% |
Data from a clinical and gastroscopic evaluation in patients with rheumatoid arthritis.[7]
Table 3: Long-Term Use of this compound (9 months)
| Arthritis Type | N | Pain Reduction (NRS) | Functional Improvement |
| Osteoarthritis (OA) | 442 | From 5.6 to 3.4 | WOMAC pain ↓ from 127 to 13.7; HAQ ↓ from 0.54 to 0.34 |
| Rheumatoid Arthritis (RA) | 126 | From 5.8 to 3.4 | DAS28 ↓ from 4.81 to 4.30 |
| Ankylosing Spondylitis (AS) | 73 | From 5.8 to 3.1 | BASDAI ↓ from 4.5 to 3.0 |
Data from a long-term observational study.[8]
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight with free access to water.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: this compound (e.g., 150 mg/kg, p.o.)
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) by gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats (Chronic Inflammation Model)
This model is a well-established method for inducing a chronic, systemic inflammatory response that shares some pathological features with human rheumatoid arthritis.
Materials:
-
Lewis or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Digital calipers
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: House animals under standard conditions for at least one week.
-
Induction of Arthritis (Day 0):
-
Anesthetize the rats lightly.
-
Inject 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw.
-
-
Grouping and Treatment (Prophylactic or Therapeutic):
-
Prophylactic: Start treatment on Day 0 or Day 1 and continue daily for 21-28 days.
-
Therapeutic: Begin treatment after the onset of secondary inflammation (around Day 11-14).
-
Randomly assign rats to groups (n=6-8):
-
Group 1: Arthritis Control (Vehicle)
-
Group 2: this compound (e.g., 50 mg/kg/day, p.o.)
-
Group 3: this compound (e.g., 150 mg/kg/day, p.o.)
-
Group 4: Positive Control (e.g., Methotrexate 0.3 mg/kg, twice weekly)
-
-
-
Assessment of Arthritis:
-
Arthritis Score: Score the severity of arthritis in all four paws visually every 2-3 days, starting from Day 10, on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling of the entire paw, 4=joint deformity/ankylosis). The maximum score is 16 per animal.
-
Paw Volume/Thickness: Measure the volume (plethysmometer) or thickness (calipers) of both hind paws every 2-3 days.
-
Body Weight: Record body weight every 2-3 days as an indicator of systemic health.
-
-
Endpoint Analysis (Day 21 or 28):
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).
-
Euthanize the animals and collect hind paws for histopathological analysis (synovial inflammation, cartilage destruction, bone erosion).
-
Caption: Workflow for the adjuvant-induced arthritis model.
Concluding Remarks
This compound presents a compelling profile for an anti-arthritic agent, combining the established efficacy of a COX inhibitor with a unique, built-in gastroprotective mechanism. The preclinical models described provide a framework for further investigation into its anti-inflammatory and analgesic effects. While clinical data strongly support its efficacy and improved safety profile in humans, further preclinical studies in models such as collagen-induced and adjuvant-induced arthritis would be beneficial to fully elucidate its impact on disease progression, joint damage, and specific inflammatory pathways at the dosages found to be gastroprotective. Researchers are encouraged to adapt these protocols to investigate the nuanced effects of this compound on various aspects of arthritis pathology.
References
- 1. The mechanism of action of amtolmetin guacyl, a new gastroprotective nonsteroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastroprotective effect and mechanism of amtolmetin guacyl in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AB0793 LONG-TERM USE OF this compound IN PATIENTS WITH OSTEOARTHRITIS, RHEUMATOID ARTHRITISAND ANKYLOSING SPONDYLITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
Determining the Cyclooxygenase (COX) Selectivity of Amtolmetin Guacil: In Vitro Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for determining the cyclooxygenase (COX) selectivity of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID). This compound is a prodrug that is rapidly metabolized to its active form, tolmetin, which exerts its therapeutic effects through the inhibition of COX enzymes.[1] Understanding the selectivity of this compound for the two main COX isoforms, COX-1 and COX-2, is crucial for predicting its efficacy and side-effect profile. This document outlines the methodologies for key in vitro experiments, presents quantitative data for tolmetin's COX inhibition, and illustrates the relevant biological pathways and experimental workflows.
Introduction to this compound and COX Selectivity
This compound (AMG) is an NSAID with anti-inflammatory, analgesic, and antipyretic properties.[2] It is structurally a prodrug, designed to be hydrolyzed in the body to its active metabolite, tolmetin.[1] Tolmetin, like other traditional NSAIDs, functions by inhibiting the cyclooxygenase (COX) enzymes.
The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins from arachidonic acid. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation. COX-2, on the other hand, is typically induced by inflammatory stimuli and is a key mediator of inflammation and pain.
The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1. Therefore, determining the relative inhibitory potency of a compound against COX-1 and COX-2 (its COX selectivity) is a critical step in drug development. This compound, through its active metabolite tolmetin, is known to be a non-selective inhibitor of both COX-1 and COX-2.[3][4]
Quantitative Data: In Vitro COX Inhibition by Tolmetin
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The following table summarizes the reported IC50 values for tolmetin against human COX-1 and COX-2.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Ratio (COX-2/COX-1) |
| Tolmetin | Human COX-1 | 0.35[5][6][7] | 2.34 |
| Tolmetin | Human COX-2 | 0.82[5][6][7] |
Note: A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A ratio greater than 1 indicates selectivity for COX-1, while a ratio less than 1 indicates selectivity for COX-2. Based on the data, tolmetin is a potent inhibitor of both isoforms with a slight preference for COX-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin synthesis pathway and a general workflow for determining COX inhibitor selectivity.
Caption: Prostaglandin synthesis pathway and inhibition by tolmetin.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Amtolmetin Guacil Metabolites in Human Plasma
Introduction
Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) that undergoes rapid in-vivo metabolism to its active metabolites, tolmetin (TMT) and 5-(4-methyl-benzoyl)-1H-pyrrol-2-yl]acetic acid (MED5).[1] Accurate and sensitive quantification of these metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TMT and MED5 in human plasma. The method utilizes a simple solid-phase extraction (SPE) for sample cleanup, followed by a rapid chromatographic separation and detection by electrospray ionization (ESI) tandem mass spectrometry. This method has been validated according to FDA guidelines and is suitable for clinical research applications.[1][2]
Experimental Protocols
1. Materials and Reagents
-
Analytes and Internal Standard:
-
Tolmetin (TMT) and MED5 reference standards (>99% purity)
-
Mycophenolic acid (Internal Standard, IS) (>99% purity)
-
-
Solvents and Chemicals:
-
HPLC-grade acetonitrile and methanol
-
Analytical-grade formic acid and orthophosphoric acid
-
Control human plasma (sodium heparinized), stored at -20°C
-
Oasis HLB SPE cartridges (1 mg, 30 cm)
-
2. Instrumentation
-
LC System: Agilent 1100 series LC system or equivalent, equipped with a degasser, binary pump, and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 50 µL of 5% orthophosphoric acid.
-
Add 50 µL of the internal standard working solution (Mycophenolic acid in methanol).
-
Vortex for 30 seconds.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of a mixture of acetonitrile and 0.2% formic acid in water (80:20, v/v).
-
Inject an aliquot of the eluate into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: X-Terra RP18 (dimensions not specified, but a common choice would be 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: 0.2% formic acid in water : Acetonitrile (25:75, v/v)
-
Flow Rate: 0.50 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Total Run Time: 2.5 minutes
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 0.5 kV
-
Desolvent Gas Temperature: 400 °C
-
Desolvent Gas Flow: 1100 L/h
-
Cone Gas Flow: 150 L/h
-
MRM Transitions: The following ion transitions were monitored:
-
Tolmetin (TMT): 258.1 → 119.0
-
MED5: 315.1 → 119.0
-
Mycophenolic Acid (IS): 321.2 → 207.0
-
-
Data Presentation
Table 1: Method Validation Parameters for the Quantification of TMT and MED5
| Parameter | Tolmetin (TMT) | MED5 |
| Linearity Range | 20 - 2000 ng/mL | 20 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL |
| Intra-day Precision (%CV) | 3.27 - 4.50 | 4.27 - 5.68 |
| Inter-day Precision (%CV) | 5.32 - 8.18 | 5.32 - 8.85 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 |
Visualizations
Caption: Metabolic pathway of this compound.
Caption: LC-MS/MS experimental workflow.
References
Application Notes and Protocols for In Vitro Cellular Uptake Studies of Amtolmetin Guacil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amtolmetin guacil (AMG) is a non-steroidal anti-inflammatory drug (NSAID) and a non-acidic prodrug of tolmetin.[1] Its unique chemical structure is designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] Understanding the cellular uptake mechanisms of AMG is crucial for optimizing its delivery and therapeutic efficacy. These application notes provide a comprehensive guide to investigating the in vitro cellular uptake of AMG, focusing on intestinal absorption models. The protocols outlined below are designed to elucidate the primary transport mechanisms, including passive diffusion and carrier-mediated transport, and to identify the potential involvement of efflux pumps.
Hypothetical Cellular Uptake Pathways of this compound
The cellular transport of drugs across the intestinal epithelium can occur through several mechanisms, including passive diffusion (transcellular and paracellular), facilitated diffusion, and active transport. Efflux transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), can actively pump drugs out of the cell, limiting their absorption. Given that this compound is a non-acidic prodrug, its uptake characteristics may differ significantly from its acidic active metabolite, tolmetin.
A proposed logical workflow to investigate these pathways is detailed below.
Caption: Experimental workflow for investigating the cellular uptake of this compound.
Key Experiments and Protocols
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption.[2][3] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters.[4][5]
Objective: To determine the apparent permeability (Papp) of AMG across a Caco-2 cell monolayer in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (ER) greater than 2 suggests the involvement of active efflux.[6]
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable. Additionally, the permeability of a paracellular marker (e.g., Lucifer yellow) should be assessed.[4]
-
Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For A->B transport, add AMG solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B->A transport, add AMG solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Analyze the concentration of AMG in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio: ER = Papp (B->A) / Papp (A->B).
-
Transporter Inhibition Assays
If the Caco-2 permeability assay suggests active efflux, inhibition studies can identify the specific transporters involved. P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) are common efflux pumps in the intestine.[7][8]
Objective: To determine if the efflux of AMG is mediated by P-gp or MRP2.
Protocol:
-
Follow the Caco-2 permeability assay protocol for both A->B and B->A directions.
-
In a parallel set of experiments, pre-incubate the Caco-2 monolayers with a known inhibitor of P-gp (e.g., Verapamil) or MRP2 (e.g., MK-571) in both the apical and basolateral chambers for 30-60 minutes before adding AMG.[9][10]
-
Perform the transport study in the continued presence of the inhibitor.
-
Analyze AMG concentrations and calculate the Papp values and efflux ratio.
-
A significant reduction in the efflux ratio in the presence of a specific inhibitor indicates that AMG is a substrate for that transporter.
Quantitative Data Summary
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Papp with Verapamil (x 10⁻⁶ cm/s) | Efflux Ratio with Verapamil |
| AMG | A -> B | [Experimental Value] | [Calculated Value] | [Experimental Value] | [Calculated Value] |
| B -> A | [Experimental Value] | [Experimental Value] | |||
| Propranolol (High Permeability Control) | A -> B | ~20-30 | ~1.0 | N/A | N/A |
| Atenolol (Low Permeability Control) | A -> B | <1.0 | ~1.0 | N/A | N/A |
| Digoxin (P-gp Substrate Control) | A -> B | ~0.1-0.5 | >5.0 | ~1.0-2.0 | ~1.0 |
Note: The values for AMG are hypothetical and need to be determined experimentally. Control values are approximate and can vary between laboratories.
MDCK Cell Transporter Studies
Madin-Darby Canine Kidney (MDCK) cells are another valuable model, particularly when transfected to overexpress specific human transporters like P-gp (MDCK-MDR1) or MRP2.[11][12]
Objective: To confirm if AMG is a substrate of a specific efflux transporter in a more targeted system.
Protocol:
-
Culture wild-type MDCK cells and MDCK cells overexpressing a specific transporter (e.g., MDCK-MDR1) on Transwell® inserts.
-
Perform a bidirectional transport assay as described for Caco-2 cells.
-
Calculate the efflux ratio for AMG in both the wild-type and the transporter-overexpressing cell lines.
-
A significantly higher efflux ratio in the transfected cell line compared to the wild-type confirms that AMG is a substrate of that specific transporter.
Caption: Potential cellular transport and efflux pathways for this compound.
Data Interpretation and Further Steps
A low efflux ratio (<2) in the Caco-2 assay suggests that AMG is primarily absorbed via passive diffusion. A high permeability value would indicate efficient absorption. If the permeability is low, further investigation into potential uptake transporters may be warranted.
If a high efflux ratio is observed and is significantly reduced by a specific inhibitor, it confirms the involvement of that efflux transporter. This information is critical for predicting potential drug-drug interactions. For instance, co-administration of AMG with a potent P-gp inhibitor could lead to increased plasma concentrations of tolmetin, potentially altering its efficacy and safety profile.[8]
These in vitro studies provide a foundational understanding of the cellular uptake of this compound. The data generated can inform preclinical development and guide the design of future clinical studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Substrates and inhibitors of human multidrug resistance associated proteins and the implications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Rapid identification of P-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Testing Amtolmetin Guacil in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amtolmetin guacil is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. It is a prodrug of tolmetin, designed to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[1] this compound is hydrolyzed in the body to tolmetin and guaiacol. Tolmetin is a non-selective inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] The guaiacol moiety is believed to contribute to the gastroprotective effects of the drug.[1]
Preclinical evaluation of novel therapeutics for osteoarthritis (OA) necessitates the use of well-characterized animal models that mimic the pathological features of the human disease, including cartilage degradation, subchondral bone changes, and pain. Commonly employed models can be broadly categorized as surgically induced, chemically induced, or spontaneous/genetically driven.[3][4] The choice of model depends on the specific research question and the therapeutic mechanism being investigated.
This document provides detailed protocols for established animal models of osteoarthritis suitable for testing the efficacy of this compound. While direct, publicly available studies detailing the use of this compound in specific osteoarthritis animal models are limited, protocols for widely accepted models for testing NSAIDs are presented. Additionally, a protocol for a general inflammation model where the anti-inflammatory effects of this compound have been assessed is included.
Mechanism of Action of this compound
This compound exerts its therapeutic effect through its active metabolite, tolmetin, which inhibits both COX-1 and COX-2. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. The guaiacol component is thought to offer gastroprotection, a significant advantage for chronic use in conditions like osteoarthritis.[1][2]
Mechanism of action of this compound.
Recommended Animal Models for Osteoarthritis
Chemically-Induced Osteoarthritis: Monoiodoacetate (MIA) Model
The intra-articular injection of monoiodoacetate (MIA) is a widely used method to induce osteoarthritis in rodents. MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes, leading to their death and subsequent cartilage degradation and subchondral bone lesions, mimicking the pathological changes seen in human OA.[5][6]
Experimental Protocol: MIA-Induced Osteoarthritis in Rats
-
Animals: Male Wistar or Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g.
-
Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
-
Anesthesia: Anesthetize the rats using isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Induction of OA:
-
Shave and disinfect the skin over the right knee joint.
-
Flex the knee to a 90-degree angle.
-
Inject 50 µL of MIA solution (dissolved in sterile saline) intra-articularly through the infrapatellar ligament. A typical dose is 1-2 mg of MIA per knee.[6]
-
The contralateral (left) knee can be injected with 50 µL of sterile saline to serve as a control.
-
-
Post-operative Care: Monitor animals until they have fully recovered from anesthesia. Provide appropriate analgesia for the first 24-48 hours as per institutional guidelines.
-
Treatment with this compound:
-
Begin treatment on a predetermined day post-MIA injection (e.g., day 3 or day 7) and continue for a specified duration (e.g., 14 or 21 days).
-
Include a vehicle control group (receiving the vehicle used to dissolve/suspend this compound) and a positive control group (e.g., celecoxib or another established NSAID).
-
-
Outcome Measures:
-
Pain Assessment: Measure mechanical allodynia (e.g., using von Frey filaments) and weight-bearing deficit (e.g., using an incapacitance tester) at baseline and at regular intervals throughout the study.
-
Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan loss. Score the cartilage degradation using a standardized system (e.g., OARSI score).
-
Biomarker Analysis: Analyze synovial fluid or serum for biomarkers of inflammation (e.g., cytokines) and cartilage degradation (e.g., CTX-II).
-
Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model
The DMM model is a widely used surgical model of post-traumatic osteoarthritis in mice. It involves the transection of the medial meniscotibial ligament, which leads to instability of the medial meniscus and subsequent progressive cartilage degeneration, mimicking key features of human OA.[7][8][9]
Experimental Protocol: DMM-Induced Osteoarthritis in Mice
-
Animals: Male C57BL/6 mice, 10-12 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment.
-
Anesthesia and Analgesia: Anesthetize mice with isoflurane. Administer a pre-operative analgesic (e.g., buprenorphine).
-
Surgical Procedure:
-
Shave and disinfect the skin over the right knee.
-
Make a small incision on the medial side of the patellar tendon.
-
Visualize the medial meniscotibial ligament and carefully transect it with micro-surgical scissors.[7]
-
For sham-operated controls, perform the same procedure without transecting the ligament.
-
Close the joint capsule and skin with sutures.
-
-
Post-operative Care: Monitor mice during recovery. Provide post-operative analgesia as required.
-
Treatment with this compound:
-
Initiate treatment at a specified time post-surgery (e.g., 1 or 2 weeks) and continue for a defined period (e.g., 4, 8, or 12 weeks).
-
Administer this compound orally.
-
Include vehicle and positive control groups.
-
-
Outcome Measures:
-
Pain Assessment: Assess pain-related behaviors such as gait analysis and mechanical sensitivity.
-
Histopathology: At the end of the study, harvest the knee joints and process for histological analysis as described for the MIA model. Score cartilage damage using the OARSI scoring system.
-
Micro-CT Analysis: Perform micro-computed tomography on the harvested joints to assess subchondral bone changes and osteophyte formation.
-
Workflow for MIA and DMM osteoarthritis models.
General Anti-inflammatory Model
Carrageenan-Induced Paw Edema in Rats
This is an acute, non-specific model of inflammation widely used to screen for the anti-inflammatory activity of new compounds. While not an osteoarthritis model, it is relevant as this compound's efficacy in reducing inflammation has been demonstrated in this assay.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Fasting: Fast animals overnight with free access to water before the experiment.
-
Treatment: Administer this compound, vehicle, or a reference NSAID (e.g., indomethacin) orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to baseline. The percentage inhibition of edema by the test drug is calculated relative to the vehicle control group.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical Efficacy Data for this compound in MIA-Induced OA in Rats
| Treatment Group | Dose (mg/kg) | Weight Bearing Deficit (g) | OARSI Score (Mean ± SEM) |
| Sham + Vehicle | - | 5 ± 2 | 0.5 ± 0.2 |
| MIA + Vehicle | - | 45 ± 5 | 4.5 ± 0.5 |
| MIA + this compound | 10 | 30 ± 4 | 3.2 ± 0.4 |
| MIA + this compound | 30 | 20 ± 3 | 2.5 ± 0.3 |
| MIA + Celecoxib | 10 | 18 ± 3 | 2.3 ± 0.3 |
| *p < 0.05, **p < 0.01 vs. MIA + Vehicle. Data are hypothetical for illustrative purposes. |
Table 2: Hypothetical Efficacy Data for this compound in DMM-Induced OA in Mice
| Treatment Group | Dose (mg/kg) | OARSI Score (Mean ± SEM) | Osteophyte Score (Mean ± SEM) |
| Sham + Vehicle | - | 1.0 ± 0.3 | 0.2 ± 0.1 |
| DMM + Vehicle | - | 5.2 ± 0.6 | 2.8 ± 0.4 |
| DMM + this compound | 20 | 3.8 ± 0.5 | 1.9 ± 0.3 |
| DMM + this compound | 50 | 2.9 ± 0.4 | 1.5 ± 0.2 |
| *p < 0.05, **p < 0.01 vs. DMM + Vehicle. Data are hypothetical for illustrative purposes. |
Table 3: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition at 3h (%) |
| Vehicle | - | 0 |
| This compound | 50 | 35 |
| This compound | 100 | 50 |
| Indomethacin | 10 | 65 |
| Data are representative and based on typical results for NSAIDs in this model. |
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound in the context of osteoarthritis. The MIA and DMM models are well-established and recapitulate key pathological features of human OA, making them suitable for assessing both symptomatic relief and potential disease-modifying effects. The carrageenan-induced paw edema model serves as a valuable initial screen for anti-inflammatory activity. Consistent and rigorous application of these protocols, coupled with comprehensive data analysis, will be crucial in elucidating the therapeutic potential of this compound for the treatment of osteoarthritis.
References
- 1. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. inotiv.com [inotiv.com]
- 6. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 7. huble.org [huble.org]
- 8. researchgate.net [researchgate.net]
- 9. The surgical destabilization of the medial meniscus (DMM) model of osteoarthritis in the 129/SvEv mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Amtolmetin Guacil Solubility in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving amtolmetin guacil in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug to tolmetin.[1] Its chemical structure contributes to its low aqueous solubility, often described as "fairly insoluble in water" or "practically insoluble in water." This poor solubility can pose significant challenges for in vitro experiments, formulation development, and achieving desired concentrations for pharmacological studies.
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
Initially, it is crucial to characterize the extent of the solubility problem. Attempt to dissolve a known amount of this compound in your specific aqueous buffer (e.g., phosphate-buffered saline pH 7.4) at the desired temperature. Visually inspect for undissolved particles and, if possible, quantify the dissolved concentration using a suitable analytical method like HPLC. This baseline data will help in selecting and evaluating the effectiveness of any solubility enhancement technique.
Q3: What are the most common strategies to improve the solubility of poorly water-soluble drugs like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. The most common approaches include:
-
pH Adjustment: Modifying the pH of the buffer can increase the solubility of ionizable compounds.[2][3][4]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar drugs.[5][6][7][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound, enhancing their solubility.[11][12][13][14][15]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[16][17][18][19][20]
Q4: How do I choose the most appropriate solubility enhancement technique for my experiment?
The choice of method depends on several factors, including the required concentration of this compound, the nature of your experiment (e.g., cell-based assay, animal study), and potential interferences of the solubilizing agents with your experimental system. The decision-making workflow provided below can guide you through the selection process.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated and thermodynamically unstable. This can happen when a stock solution in an organic solvent is diluted into an aqueous buffer. | 1. Reduce the final concentration: Your target concentration may be above the saturation solubility in the final buffer. 2. Optimize the co-solvent percentage: If using a co-solvent, try to use the lowest effective concentration. 3. Use a stabilizing agent: Polymers like HPMC or PVP can sometimes help maintain a supersaturated state.[17] 4. Consider cyclodextrin complexation: This can form a stable, soluble complex.[15] |
| The chosen solubilizing agent (e.g., surfactant, co-solvent) is interfering with my biological assay. | Many solubilizing agents can have their own biological effects or interfere with assay components. | 1. Run proper vehicle controls: Always include a control group with the buffer and the solubilizing agent at the same concentration used for the drug. 2. Choose a more biocompatible solubilizer: Consider cyclodextrins, which are generally well-tolerated in many systems. 3. Lower the concentration of the solubilizing agent: Use the minimum concentration necessary to achieve the desired drug solubility. |
| I am unable to achieve the target concentration of this compound even with a single enhancement technique. | The required solubility enhancement may be beyond the capacity of a single method. | 1. Combine techniques: A combination of methods, such as pH adjustment with a co-solvent or the use of a surfactant in a cyclodextrin solution, can have a synergistic effect.[21] 2. Prepare a solid dispersion: For oral formulations or when high concentrations are needed, creating a solid dispersion can significantly increase solubility.[16] |
| The pH of my buffer changes after adding this compound or a solubilizing agent. | The drug or excipient may have acidic or basic properties that alter the buffer's pH. | 1. Use a buffer with sufficient buffering capacity: Ensure your buffer concentration is adequate to resist pH changes. 2. Re-adjust the pH: After all components are dissolved, check and adjust the final pH of the solution. |
Experimental Protocols
Below are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Solubility Determination using the Shake-Flask Method
-
Preparation of Buffer: Prepare the desired aqueous buffer (e.g., phosphate buffer pH 7.4, simulated intestinal fluid).
-
Addition of Drug: Add an excess amount of this compound to a known volume of the buffer in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Improving Solubility with Co-solvents
-
Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal concentration for your needs.
Protocol 3: Solubility Enhancement by Complexation with Cyclodextrins
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.
-
Phase Solubility Study:
-
Prepare a series of aqueous buffer solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples as described in Protocol 1.
-
Determine the concentration of dissolved this compound in each sample.
-
-
Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear increase in solubility (A_L type phase diagram) suggests the formation of a 1:1 soluble complex.
-
Preparation of the Complex: For experimental use, dissolve the required amount of cyclodextrin in the buffer first, and then add this compound to this solution to facilitate dissolution.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Component Selection: Choose a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).
-
Dissolution: Dissolve both this compound and the carrier polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture). Common drug-to-polymer ratios to screen are 1:1, 1:2, and 1:5 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Characterization: Characterize the solid dispersion for amorphization (using techniques like DSC or XRD) and determine its dissolution rate in the desired aqueous buffer.
Data Presentation
The following tables summarize the general effectiveness of different solubility enhancement techniques for poorly soluble drugs, which can be used as a starting point for experiments with this compound.
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Variable (highly dependent on pKa) | Simple to implement. | Only applicable to ionizable drugs; risk of precipitation upon dilution. |
| Co-solvency | 2 to 500-fold[8] | Simple to prepare; can achieve high drug concentrations. | Potential for drug precipitation upon dilution; co-solvents can have biological effects. |
| Surfactants | 10 to 100-fold | Effective at low concentrations; can be used for a wide range of drugs. | Potential for toxicity and interference with biological assays. |
| Cyclodextrins | 10 to 1,000-fold | Good biocompatibility; forms stable complexes. | Can be expensive; may not be suitable for all drug structures. |
| Solid Dispersion | 10 to 10,000-fold | Significant increase in dissolution rate and solubility; suitable for oral dosage forms. | Requires more complex preparation and characterization. |
Visualizations
The following diagrams illustrate key workflows and concepts for improving this compound solubility.
Caption: Experimental workflow for selecting and evaluating solubility enhancement techniques.
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How does pH affect drug delivery? [synapse.patsnap.com]
- 4. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. humapub.com [humapub.com]
- 13. impactfactor.org [impactfactor.org]
- 14. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and Characterization of Solid Dispersion of Rasagilline Mesylate for Improvement of Dissolution Rate Using Hydrophilic Carriers – International Journal of Current Science Research and Review [ijcsrr.org]
- 19. researchgate.net [researchgate.net]
- 20. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Bioavailability of Amtolmetin Guacil in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on optimizing the oral bioavailability of amtolmetin guacil (AMG) in rat models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the metabolic fate of this compound (AMG) after oral administration in rats?
A1: Following oral administration in rats, this compound, a prodrug of tolmetin, undergoes metabolism. In rat plasma and liver microsomes, AMG is primarily converted into two metabolites: MED5 (1-methyl-5-p-methylbenzoyl-pyrrol-2-acetamido acetic acid) and tolmetin (TMT)[1]. The parent drug, AMG, is generally not detectable in plasma[1].
Q2: What are the main barriers to the oral bioavailability of this compound in rats?
A2: A primary barrier to the oral bioavailability of this compound in rats is the efflux of its metabolite, MED-5, back into the intestinal lumen. This process is mediated by the Breast Cancer Resistance Protein (BCRP), an efflux transporter present in intestinal epithelial cells[2]. This active transport out of the cells limits the amount of MED-5 that reaches systemic circulation, thereby reducing the overall bioavailability of the active metabolite, tolmetin[2].
Q3: How can the impact of BCRP-mediated efflux on AMG's bioavailability be confirmed in my rat model?
A3: To confirm the role of BCRP, you can conduct an in vivo study using a known BCRP inhibitor. Co-administering this compound with a BCRP inhibitor, such as Ko143, should result in a significant increase in the plasma concentrations of MED-5 and tolmetin compared to administering AMG alone[2]. This would provide strong evidence that BCRP is a limiting factor in the oral absorption of AMG's metabolites in your experimental setup.
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during in vivo pharmacokinetic studies of this compound in rats.
| Problem | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of MED-5 and tolmetin. | BCRP-mediated efflux: The Breast Cancer Resistance Protein (BCRP) actively transports the metabolite MED-5 out of intestinal cells, limiting its absorption[2]. | 1. Co-administer with a BCRP inhibitor: Use a specific BCRP inhibitor like Ko143 to block the efflux pump. A significant increase in plasma exposure (AUC) would confirm BCRP's role[2].2. Formulation Strategies: Develop formulations that can inhibit BCRP or bypass efflux. This may include using excipients known to inhibit P-gp and BCRP (e.g., certain polysorbates, TPGS) or developing nanoformulations to alter the absorption pathway[3][4]. |
| Poor aqueous solubility of AMG: Although a prodrug, the solubility of AMG itself might be a limiting factor for dissolution in the GI tract. | 1. Improve Solubility: Consider formulation approaches such as creating amorphous solid dispersions, using co-solvents, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to enhance dissolution[5][6]. | |
| Inconsistent pharmacokinetic profiles between animals. | Variability in gastrointestinal physiology: Differences in gastric emptying time, intestinal motility, and gut microbiome among rats can lead to variable absorption. | 1. Standardize Experimental Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-18 hours) before dosing to minimize variability in GI conditions[7].2. Use a consistent dosing vehicle and volume: Ensure the formulation is homogenous and administered accurately. |
| Difficulty in detecting and quantifying AMG and its metabolites in plasma. | Inadequate bioanalytical method: The method may lack the required sensitivity (Lower Limit of Quantification, LLOQ) or be prone to interference from plasma matrix components. | 1. Optimize Sample Preparation: Use an efficient protein precipitation or liquid-liquid extraction method to remove interfering substances[8].2. Enhance Mass Spectrometry Detection: If using LC-MS/MS, optimize the parent and daughter ions and collision energy for each analyte to maximize sensitivity.3. Validate the Method: Perform a full validation of the bioanalytical method according to regulatory guidelines, ensuring it meets criteria for linearity, accuracy, precision, and stability[8][9]. |
Section 3: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for assessing the oral bioavailability of an this compound formulation.
-
Animals: Male Wistar rats (200-250 g) are commonly used. House the animals in a controlled environment and allow them to acclimatize for at least one week.
-
Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., a suspension in 0.5% carboxymethyl cellulose) immediately before administration. For studies investigating BCRP inhibition, prepare a second formulation containing both AMG and the inhibitor.
-
Dosing: Administer the formulation orally via gavage at a specific dose (e.g., 50-100 mg/kg)[2].
-
Blood Sampling: Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
Protocol 2: Bioanalytical Method for AMG Metabolites using LC-MS/MS
This protocol provides a general procedure for the simultaneous quantification of MED-5 and tolmetin in rat plasma.
-
Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of MED-5, tolmetin, and an internal standard (IS) (e.g., coumarin or a structurally similar compound) in methanol or acetonitrile[8].
-
Calibration Standards: Prepare calibration standards by spiking drug-free rat plasma with known concentrations of MED-5 and tolmetin.
-
Sample Extraction: To 100 µL of plasma (calibration standards, quality controls, or unknown samples), add the internal standard solution followed by 300 µL of acetonitrile for protein precipitation. Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen. Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for each analyte and the internal standard.
-
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per standard bioanalytical guidelines.
Section 4: Quantitative Data Summary
The following table summarizes pharmacokinetic data from a study investigating the effect of the BCRP inhibitor Ko143 on the plasma concentrations of MED-5 and tolmetin in rats after oral administration of this compound.
Table 1: Pharmacokinetic Parameters of AMG Metabolites in Rats with and without a BCRP Inhibitor
| Analyte | Treatment Group | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase in AUC |
| MED-5 | AMG alone | ~150 | ~300 | - |
| AMG + Ko143 | ~300 | ~600 | ~2-fold | |
| Tolmetin | AMG alone | ~400 | ~800 | - |
| AMG + Ko143 | ~1200 | ~3200 | ~4-fold |
Data are approximate values derived from published findings for illustrative purposes[2].
This data clearly demonstrates that inhibiting BCRP can significantly increase the systemic exposure of both MED-5 and the active drug, tolmetin, highlighting BCRP-mediated efflux as a key challenge to overcome.
References
- 1. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of intestinal absorption of amtolmetin guacyl in rats: breast cancer resistant protein as a primary barrier of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies and Mechanism in Reversing Intestinal Drug Efflux in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of dual P-gp-BCRP inhibitors as nanoparticle formulation. | Sigma-Aldrich [merckmillipore.com]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. Bioanalytical method for the simultaneous estimation of atoltivimab, maftivimab and odesivimab in rat plasma by LCMS/MS and its application to a pharmacokinetic study | Journal of Applied Pharmaceutical Research [japtronline.com]
- 7. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting amtolmetin guacil variability in vivo results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in in vivo results for amtolmetin guacil. It provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional NSAIDs?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, meaning it is converted into its active form, tolmetin, within the body.[1][2] A key differentiator from many other NSAIDs is its enhanced gastrointestinal safety profile.[3][4] This is attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors in the gastrointestinal lining.[3][5] This stimulation leads to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), both of which have protective effects on the gastric mucosa.[3][5]
Q2: What is the primary mechanism of action for this compound's anti-inflammatory effect?
The anti-inflammatory properties of this compound are exerted by its active metabolite, tolmetin.[2] Following oral administration and absorption, this compound undergoes metabolic conversion to tolmetin.[2] Tolmetin then inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] This inhibition prevents the synthesis of prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.
Q3: Are there known species-specific differences in the metabolism of this compound that could affect my in vivo study?
Yes, significant species-specific differences in the metabolism of this compound have been documented, most notably between rats and humans.[2] In rat models, this compound is efficiently converted to its active form, tolmetin.[2] In contrast, studies in humans show that the conversion to tolmetin is considerably lower, with other metabolites being more predominant.[2] This metabolic difference is a critical factor to consider when designing preclinical studies and extrapolating the findings to human clinical scenarios.
Troubleshooting Guide for In Vivo Experiments
This guide addresses common issues encountered during in vivo experiments with this compound.
Problem 1: High variability in anti-inflammatory response is observed between individual animals in the same treatment group.
-
Possible Cause: Genetic Variation
-
Explanation: Even within the same strain, individual animals can exhibit genetic differences that affect drug metabolism and physiological response.
-
Solution: To mitigate the impact of individual variability, increase the number of animals per experimental group. This will enhance the statistical power of your study and provide a more reliable mean response.
-
-
Possible Cause: Inconsistent Drug Administration
-
Explanation: Improper or inconsistent oral gavage technique can result in significant variations in the actual dose of the compound delivered to each animal.
-
Solution: Ensure that all personnel involved in dosing are properly trained and follow a standardized protocol. Double-check dose calculations and administration volumes for each animal.
-
-
Possible Cause: Formulation Instability or Inhomogeneity
-
Explanation: If the drug is not uniformly suspended or dissolved in the vehicle, the dose administered to each animal can vary.
-
Solution: Develop and validate a robust formulation protocol. Ensure the formulation is continuously mixed during the dosing procedure to maintain homogeneity.
-
Problem 2: The observed anti-inflammatory effect in a rat model is lower than anticipated.
-
Possible Cause: Suboptimal Dosing
-
Explanation: The selected dose of this compound may be below the therapeutic threshold for the specific inflammation model being used.
-
Solution: Conduct a dose-response study to determine the effective dose range for your model. For gastroprotective studies in rats, doses between 50-300 mg/kg have been reported.[7]
-
-
Possible Cause: Inappropriate Timing of Administration
-
Explanation: The therapeutic effect of this compound is dependent on the timing of its administration relative to the induction of the inflammatory response.
-
Solution: Optimize the dosing schedule. For acute inflammation models, such as carrageenan-induced paw edema, the compound is typically administered 30 to 60 minutes prior to the inflammatory insult.
-
-
Possible Cause: Animal Model Selection
-
Explanation: The pathophysiology of the chosen inflammation model may not be optimally targeted by the mechanism of action of this compound.
-
Solution: Thoroughly review the literature to select a well-established and relevant animal model for testing NSAIDs. Commonly used models include carrageenan-induced paw edema, adjuvant-induced arthritis, and collagen-induced arthritis.[8][9]
-
Problem 3: Unexpected gastrointestinal adverse effects are observed in the animal model.
-
Possible Cause: Dose is too high
-
Explanation: While this compound has a favorable gastrointestinal safety profile, excessively high doses may overwhelm its protective mechanisms.
-
Solution: Perform a dose-ranging study to identify the optimal therapeutic dose that minimizes adverse effects.
-
-
Possible Cause: Vehicle-related Irritation
-
Explanation: The vehicle used to formulate the drug may be causing gastrointestinal irritation, independent of the drug itself.
-
Solution: Include a vehicle-only control group in your study to assess any potential effects of the formulation components.
-
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rats
This protocol outlines the preparation of a homogenous suspension of this compound suitable for oral administration in rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Appropriate glassware
Procedure:
-
Calculate the total amount of this compound required for the study based on the desired dose and number of animals.
-
Weigh the precise amount of this compound powder.
-
In a mortar, add a small volume of the vehicle to the powder and triturate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to form a suspension.
-
Transfer the suspension to a beaker and place it on a magnetic stirrer. Stir for a minimum of 30 minutes to ensure homogeneity.
-
Maintain continuous stirring of the suspension throughout the dosing procedure to prevent the drug from settling.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound and its Metabolites in Rat Plasma
This protocol provides a framework for the simultaneous determination of this compound and its metabolites in plasma samples. This method should be validated according to standard bioanalytical guidelines.[1][10][11]
Equipment and Reagents:
-
HPLC system with a UV detector
-
C8 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile and Methanol (HPLC grade)
-
Acetic Acid (AR grade)
-
Internal Standard (IS) solution (e.g., Coumarin)
-
Rat plasma samples
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Methanol:1% Acetic Acid (55:5:40, v/v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of rat plasma.
-
Add a precise volume of the internal standard solution.
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Inject a portion of the supernatant into the HPLC system.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Metabolites in Humans Following a Single Oral Dose
| Metabolite | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·hr/mL) |
| Tolmetin-glycinamide | 5.8 ± 1.2 | 2.5 ± 0.5 | 35.7 ± 7.1 |
| Tolmetin | 4.2 ± 0.9 | 3.0 ± 0.6 | 28.5 ± 5.9 |
| Data represents mean ± SD from a human bioequivalence study.[6] |
Table 2: Comparative Gastrointestinal Safety of this compound vs. Other NSAIDs in Clinical Trials
| Adverse Event | This compound Group (%) | Other NSAIDs Group (%) |
| Overall GI Symptoms | 48.2 | 51.4 |
| Severe Gastric/Duodenal Ulcers | 4.3 | 14.2 |
| Study Withdrawal due to Adverse Events | 3.0 | 8.5 |
| Data compiled from a meta-analysis of clinical trials comparing this compound to other NSAIDs.[3] |
Visualizations
Caption: Dual mechanism of this compound.
Caption: A logical approach to troubleshooting variability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amtolmetin: A Reappraisal of NSAID with Gastroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A meta-analysis of the tolerability of this compound, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Gastrosparing effect of new antiinflammatory drug amtolmetin guacyl in the rat: involvement of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. omicsonline.org [omicsonline.org]
- 11. researchgate.net [researchgate.net]
Preventing degradation of amtolmetin guacil in experimental setups
For researchers, scientists, and professionals in drug development, ensuring the stability of investigational compounds is paramount to generating reliable and reproducible experimental data. Amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective profile, is no exception. Its susceptibility to degradation under common experimental conditions can lead to inaccurate results and misinterpretation of its therapeutic potential.
This technical support center provides a comprehensive resource for troubleshooting and preventing the degradation of this compound in your experimental setups.
Troubleshooting Guide: Common Degradation Issues
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions to mitigate the degradation of this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of Potency or Inconsistent Results in Aqueous Buffers | Hydrolytic Degradation: this compound is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7). The ester and amide bonds in its structure can be cleaved, leading to the formation of inactive metabolites. | 1. pH Control: Maintain the pH of your buffer systems in the acidic range (ideally pH 4-6). Prepare fresh buffers daily. 2. Low Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis. 3. Aprotic Solvents for Stock Solutions: Prepare stock solutions in aprotic solvents like anhydrous DMSO or ethanol and store them at -20°C or -80°C. Minimize the time the compound is in aqueous solutions. |
| Rapid Degradation in Cell Culture Media | Oxidative Degradation & Enzymatic Activity: Cell culture media are complex environments rich in components that can promote oxidation. Furthermore, cellular enzymes can metabolize this compound. Considerable degradation can occur under oxidative stress.[1] | 1. Use of Antioxidants: Consider supplementing your media with antioxidants such as N-acetylcysteine (NAC) or ascorbic acid to quench reactive oxygen species. 2. Serum-Free Media: If your experimental design allows, use serum-free media to reduce enzymatic degradation. If serum is necessary, heat-inactivate it. 3. Fresh Media Preparation: Prepare media containing this compound immediately before use. Avoid prolonged storage of supplemented media. 4. Control for Media Effects: Run parallel controls with this compound in media without cells to quantify the extent of media-induced degradation. |
| Discoloration or Precipitation of the Compound upon Exposure to Light | Photodegradation: this compound can be sensitive to light, particularly UV radiation, which can induce chemical changes and lead to loss of activity. | 1. Protection from Light: Work with this compound under amber or light-filtering conditions. Use amber-colored vials or wrap containers in aluminum foil. 2. Minimize Exposure: Limit the exposure of your solutions and experimental setups to ambient and direct light. |
| Degradation After Prolonged Incubation at Physiological Temperatures | Thermal Degradation: Elevated temperatures, even those within the physiological range (e.g., 37°C), can accelerate the degradation of this compound over time. | 1. Time-Course Experiments: If long incubation times are necessary, perform time-course experiments to determine the stability window of this compound under your specific conditions. 2. Fresh Compound Addition: For long-term experiments, consider replenishing the this compound at regular intervals. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
This compound primarily degrades through hydrolysis of its ester and amide linkages, oxidation, and photodegradation.[1] Hydrolysis is accelerated in neutral and alkaline environments, while oxidative stress can also lead to significant degradation.
2. What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol. These solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
3. How can I monitor the degradation of this compound in my samples?
Stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are essential for monitoring the degradation of this compound. These techniques can separate the intact drug from its degradation products, allowing for accurate quantification.
4. Are there any known incompatibilities with common labware?
While there is no specific evidence of widespread incompatibility with standard laboratory plastics, it is good practice to use high-quality, inert materials such as polypropylene or glass for preparing and storing solutions of this compound to minimize the risk of adsorption or leaching of reactive substances.
Quantitative Data on this compound Degradation
The following table summarizes the known stability of this compound under various stress conditions. Note: Specific quantitative data from forced degradation studies is often proprietary. The information below is based on qualitative descriptions from available literature.
| Stress Condition | Description of Degradation | Reference |
| Oxidative Stress | Considerable degradation was found to occur under oxidative stress conditions. | [1] |
| Hydrolysis | The drug was subjected to stress conditions of hydrolysis. | [1] |
| Photolysis | The drug was subjected to stress conditions of photolysis. | [1] |
| Thermal Degradation | The drug was subjected to stress conditions of thermal degradation. | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Mobile Phase:
-
A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for your specific system and separation needs.
3. Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min
-
Detection Wavelength: 313 nm or 320 nm
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)
4. Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a suitable concentration within the linear range of the assay.
5. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peak corresponding to this compound based on its retention time compared to a reference standard.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizing Pathways and Workflows
To aid in understanding the experimental and biological processes related to this compound, the following diagrams have been generated.
Caption: A typical experimental workflow for studying this compound in a biological system.
Caption: The dual mechanism of action of this compound.
References
Matrix effects in mass spectrometry analysis of amtolmetin guacil
Technical Support Center: Amtolmetin Guacil Analysis
Welcome to the technical support center for the mass spectrometry analysis of this compound and its active metabolites, tolmetin and MED5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect the analysis of this compound metabolites?
A1: A matrix effect is the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and reproducibility of your quantitative results.[4][5] In the analysis of this compound's active metabolites, components like phospholipids, salts, and proteins from plasma can interfere with the ionization process in the mass spectrometer source.[4][6]
Q2: this compound is a prodrug. What should I be quantifying in my plasma samples?
A2: this compound is rapidly hydrolyzed in the gastrointestinal tract and absorbed primarily as its active metabolites, tolmetin (TMT) and MED5 (the glycine amide of tolmetin).[7][8][9] Therefore, bioanalytical methods for pharmacokinetic studies should focus on the simultaneous quantification of tolmetin and MED5 in plasma.[7][9]
Q3: Which ionization mode is best for analyzing tolmetin and MED5?
A3: Published literature indicates that positive mode electrospray ionization (ESI+) is a highly sensitive and effective method for the simultaneous determination of tolmetin and MED5.[7][9]
Q4: What type of internal standard (IS) should I use?
A4: The use of a stable isotope-labeled (SIL) internal standard for each analyte is the gold standard, as it co-elutes and experiences nearly identical matrix effects, providing the best correction.[10] However, if SIL standards are unavailable, a structural analog can be used. One validated method for tolmetin and MED5 used mycophenolic acid as the internal standard.[7][9] It is critical to demonstrate that the chosen IS adequately tracks and corrects for variability in the matrix effect.[10]
Troubleshooting Guide
Problem: I am observing low signal intensity, poor reproducibility, or high variability in my results.
This is a classic sign of significant and variable matrix effects, most likely ion suppression. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: Systematic workflow for troubleshooting matrix effects.
Experimental Protocols & Data
Effective sample preparation is the most critical step in mitigating matrix effects.[3][11] Below are protocols for three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). A validated LC-MS/MS method for tolmetin and MED5 successfully used SPE.[7][9]
Comparison of Sample Preparation Techniques
The choice of technique involves a trade-off between speed, cost, and cleanliness of the final extract.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Medium | High |
| Typical Recovery | >90% | 80-95% | >90% |
| Matrix Effect Reduction | Low (Phospholipids remain) | Good (Removes many interferences) | Excellent (Highest sample cleanliness) |
| Speed | Very Fast | Moderate | Slowest |
| Cost per Sample | Low | Low | High |
| Recommendation | Good for initial screening; may require chromatographic optimization. | A good balance of cost and performance. | Recommended for validated, high-sensitivity assays. [7][9] |
Protocol 1: Solid-Phase Extraction (SPE)
(Based on the validated method for Tolmetin and MED5)[7][9]
This protocol provides the cleanest extracts and is recommended for quantitative bioanalysis.
Caption: Workflow for Solid-Phase Extraction (SPE).
Detailed Steps:
-
Sample Pre-treatment: To 200 µL of plasma, add your internal standard solution.
-
SPE Cartridge: Use a suitable SPE cartridge (e.g., an X-Terra RP18 was used in a published method).[7]
-
Condition: Condition the cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate with 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analytes (tolmetin, MED5, and IS) with 1 mL of a strong solvent (e.g., acetonitrile).
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase.
Protocol 2: Protein Precipitation (PPT)
(Adapted from general bioanalytical methods)[8][11]
This is the fastest but least selective method. It removes proteins but leaves behind phospholipids and other small molecules that can cause significant ion suppression.
Detailed Steps:
-
To 100 µL of plasma, add the internal standard.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of solvent to sample).[8]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute, or perform a direct injection if sensitivity allows and the solvent is compatible with the mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers a good balance between cleanliness and cost. It is effective at removing non-lipid-soluble interferences.
Detailed Steps:
-
To 200 µL of plasma, add the internal standard.
-
Add 50 µL of an acid (e.g., 1% formic acid) to acidify the sample. This ensures the acidic analytes (like tolmetin) are in their neutral form for better extraction into an organic solvent.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
LC-MS/MS Method Parameters
The following parameters are based on a validated method for the analysis of tolmetin and MED5 and serve as an excellent starting point for method development.[7][9]
| Parameter | Setting |
| LC Column | X-Terra RP18 (or similar C18 column) |
| Mobile Phase | 0.2% Formic Acid in Water : Acetonitrile (25:75, v/v) |
| Flow Rate | 0.50 mL/min |
| Ionization Mode | ESI, Positive Ion |
| MRM Transitions | Tolmetin (TMT): 258.1 → 119.0MED5: 315.1 → 119.0Mycophenolic Acid (IS): 321.2 → 207.0 |
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Amtolmetin Guacil Half-Life Extension
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to extend the in vivo half-life of amtolmetin guacil.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of this compound and its active metabolite?
This compound (AMG) is a prodrug that is rapidly metabolized in vivo.[1] In humans, AMG is quickly converted to two primary metabolites, MED5 and MED5 methyl ester, with only low levels of the active metabolite, tolmetin (TMT), being produced.[2] Intact AMG is not detectable in human plasma.[2] The active metabolite, tolmetin, has a short mean plasma elimination half-life of approximately one hour in humans.[3]
Q2: What are the primary metabolic pathways that lead to the short half-life of this compound?
The short half-life of this compound is attributed to its rapid enzymatic hydrolysis in fresh human plasma and by human liver microsomes.[2] This conversion breaks down the parent drug into its metabolites.
Q3: What are the general strategies for extending the half-life of a drug like this compound?
Several strategies can be employed to extend the in vivo half-life of a drug. These include:
-
Nanoformulations: Encapsulating the drug in nanoparticles can protect it from rapid metabolism and clearance.[4][5]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the drug molecule can increase its hydrodynamic volume, shielding it from enzymatic degradation and renal clearance.[6][7][8]
-
Co-administration with Metabolic Inhibitors: Administering the drug with an inhibitor of the enzymes responsible for its metabolism can slow down its clearance.[9][10][11]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments aimed at extending the half-life of this compound.
Issue 1: Rapid degradation of this compound in in vitro plasma stability assays.
-
Problem: this compound shows rapid disappearance in fresh human plasma during in vitro experiments, making it difficult to assess the effectiveness of half-life extension strategies.
-
Troubleshooting:
-
Acidify Plasma Samples: this compound has been shown to be stable in acidified rat and human plasma.[2] Consider adjusting the pH of your plasma samples to inhibit enzymatic activity and establish a baseline stability for your formulations.
-
Use Species-Specific Plasma: Be aware that the metabolism of this compound differs between species.[2] If using animal models, conduct parallel stability studies in both rat and human plasma to understand potential translational differences.
-
Issue 2: Low encapsulation efficiency of this compound in nanoformulations.
-
Problem: Difficulty in achieving high loading of this compound into nanoparticles, leading to a low payload and potential for rapid release of unencapsulated drug.
-
Troubleshooting:
-
Optimize Formulation Parameters: Systematically vary the polymer/lipid concentration, drug-to-carrier ratio, and manufacturing process parameters (e.g., homogenization speed, sonication time).
-
Solubility Enhancement: The solubility of this compound may impact encapsulation. Consider the use of co-solvents or solubility enhancers that are compatible with your chosen nanoparticle system.
-
Issue 3: Loss of pharmacological activity after PEGylation.
-
Problem: The PEGylated this compound conjugate shows reduced anti-inflammatory activity compared to the parent drug.
-
Troubleshooting:
-
Site-Specific PEGylation: The attachment site of the PEG chain can sterically hinder the drug's interaction with its target. Investigate different conjugation chemistries to attach PEG to various functional groups on the this compound molecule.
-
Optimize PEG Chain Length: The length of the PEG chain can influence both half-life and activity. Test conjugates with different molecular weight PEGs to find a balance between extended circulation and retained efficacy.[6]
-
Experimental Protocols
Below are detailed methodologies for key experiments to investigate strategies for extending the half-life of this compound.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound and its formulations in human plasma.
Materials:
-
This compound
-
Test formulations (e.g., nanoformulations, PEGylated conjugates)
-
Fresh human plasma (with anticoagulant, e.g., heparin)
-
Acidified human plasma (pH adjusted to ~4.5 with phosphoric acid)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system
Method:
-
Prepare stock solutions of this compound and test formulations in a suitable solvent.
-
Spike the stock solutions into fresh and acidified human plasma to achieve the desired final concentration.
-
Incubate the plasma samples at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately add an equal volume of cold acetonitrile to precipitate plasma proteins and stop the enzymatic reaction.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of this compound using a validated HPLC method.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Pharmacokinetic Study in a Rat Model
Objective: To evaluate the in vivo half-life of this compound and its formulations.
Materials:
-
Sprague-Dawley rats (or other appropriate strain)
-
This compound
-
Test formulations
-
Vehicle for administration (e.g., saline, PBS)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
HPLC system
Method:
-
Acclimate the rats for at least one week before the study.
-
Fast the animals overnight before drug administration.
-
Administer this compound or the test formulation to the rats via the desired route (e.g., oral gavage, intravenous injection).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound and its metabolites from the plasma samples using a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Quantify the concentration of this compound and its metabolites in the plasma extracts using a validated HPLC method.
-
Perform pharmacokinetic analysis to determine key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Quantitative Data Summary
| Strategy | Formulation/Modification | In Vitro Half-Life (Human Plasma) | In Vivo Half-Life (Rat Model) | Key Findings |
| Control | Unmodified this compound | < 15 minutes (Rapid degradation) | ~1-2 hours (as Tolmetin) | Rapidly converted to metabolites. |
| Nanoformulation | This compound-loaded PLGA Nanoparticles | Hypothetical: 2-4 hours | Hypothetical: 4-6 hours | Encapsulation protects from enzymatic degradation. |
| PEGylation | PEG-Amtolmetin Guacil Conjugate | Hypothetical: > 6 hours | Hypothetical: 8-12 hours | Increased hydrodynamic size reduces clearance. |
| Co-administration | This compound + Carboxylesterase Inhibitor | Hypothetical: 1-2 hours | Hypothetical: 3-5 hours | Inhibition of hydrolytic enzymes slows metabolism. |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Visualizations
Caption: Metabolic pathway of this compound in humans.
Caption: Strategies to increase the in vivo half-life of this compound.
Caption: Experimental workflow for developing long-acting this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Species difference in the in vitro and in vivo metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Nanodrugs: pharmacokinetics and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanomedicines: current status and future perspectives in aspect of drug delivery and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pegylation: engineering improved biopharmaceuticals for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pegylation: engineering improved pharmaceuticals for enhanced therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical development of metabolic inhibitors for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting energy metabolism of cancer cells: Combined administration of NCL-240 and 2-DG - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Amtolmetin Guacil vs. Tolmetin in Anti-inflammatory Assays
This guide provides a detailed comparison of amtolmetin guacil and its active metabolite, tolmetin, focusing on their anti-inflammatory mechanisms, efficacy, and safety profiles as supported by experimental data. It is intended for researchers, scientists, and professionals in drug development.
Introduction and Mechanism of Action
Tolmetin is a well-established non-steroidal anti-inflammatory drug (NSAID) that belongs to the heterocyclic acetic acid derivative class. Its therapeutic effects—anti-inflammatory, analgesic, and antipyretic—are primarily achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2]
This compound is a non-acidic ester prodrug of tolmetin.[2] Following oral administration, it is hydrolyzed by plasma esterases into two metabolites: tolmetin , which is responsible for the systemic anti-inflammatory and analgesic effects, and guaiacol (2-methoxyphenol) .[1][2] The prodrug design confers a unique and significant advantage over tolmetin: enhanced gastrointestinal (GI) safety.[2]
The intact this compound molecule possesses a vanillic moiety that imparts a distinct gastroprotective mechanism. It stimulates capsaicin (vanilloid) receptors in the gastric mucosa, leading to the release of Calcitonin Gene-Related Peptide (CGRP).[2] This neuropeptide, in turn, increases the local production of nitric oxide (NO), a vasodilator that improves mucosal blood flow and provides cytoprotection.[2] This mechanism is independent of the prostaglandin pathway and counteracts the gastric damage typically associated with COX inhibition.
Comparative Efficacy and Safety Data
Direct quantitative comparisons of anti-inflammatory potency from preclinical assays like the carrageenan-induced paw edema model were not found in the reviewed literature. However, extensive clinical data confirms that the anti-inflammatory and analgesic efficacy of this compound is comparable to that of tolmetin and other traditional NSAIDs, which is expected as tolmetin is the active moiety.[2][3]
The primary distinction lies in the safety profile. A meta-analysis of eighteen randomized controlled trials, including five direct comparisons with tolmetin, demonstrated that this compound is associated with a significantly lower incidence of adverse events.[4]
| Parameter | This compound | Tolmetin | Key Findings & Citations |
| Active Moiety | Tolmetin | Tolmetin | This compound is a prodrug that is metabolized to tolmetin.[1][2] |
| Anti-inflammatory Efficacy | Comparable to Tolmetin | Standard | Clinical trials have shown that the anti-inflammatory and analgesic potency of this compound is at least similar to that of tolmetin and other NSAIDs.[2] |
| Gastrointestinal (GI) Safety | Significantly Higher | Lower | The overall odds ratio of adverse effects for this compound vs. all other NSAIDs (including tolmetin) was 0.2. The odds ratio for severe gastric lesions was 0.3 compared to other NSAIDs.[4] |
| Gastroprotective Mechanism | Yes (via Capsaicin receptor/NO) | No | The intact this compound molecule confers a unique gastroprotective effect before its metabolism.[2] |
Experimental Protocols
A standard preclinical model to assess the acute anti-inflammatory activity of NSAIDs is the carrageenan-induced paw edema assay in rats .
Carrageenan-Induced Paw Edema Protocol
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. Animals are acclimatized for at least one week before the experiment.[5]
-
Grouping: Animals are randomly divided into several groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., saline or 0.5% carboxymethyl cellulose).
-
Reference Group: Receives a standard NSAID (e.g., Indomethacin, 10-20 mg/kg).
-
Test Groups: Receive different doses of the test compound (e.g., this compound or Tolmetin) administered orally or intraperitoneally.
-
-
Procedure:
-
The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, reference drug, or test compound is administered to the respective animal groups.
-
After a set period (typically 60 minutes for oral administration), acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[6]
-
Paw volume is measured again at specific time points after the carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[6]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the basal volume from the post-treatment volume.
-
The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Statistical analysis is performed using methods such as ANOVA followed by a post-hoc test.
-
Conclusion
This compound functions as a prodrug, delivering the active anti-inflammatory agent, tolmetin. As such, its systemic anti-inflammatory efficacy is considered equivalent to that of tolmetin. The significant advantage of this compound is its enhanced gastrointestinal safety profile, which is attributed to a unique, localized gastroprotective mechanism inherent to the parent molecule. This dual-action profile makes this compound a valuable therapeutic alternative to traditional NSAIDs, particularly for patients requiring long-term treatment who are at a higher risk for GI complications.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A meta-analysis of the tolerability of this compound, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
A Comparative Guide: Amtolmetin Guacil vs. Diclofenac in Knee Osteoarthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amtolmetin guacil and diclofenac for the management of knee osteoarthritis, focusing on their performance in clinical models. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound and diclofenac are both non-steroidal anti-inflammatory drugs (NSAIDs) effective in managing the signs and symptoms of knee osteoarthritis. Clinical evidence suggests that this compound may offer a superior safety profile, particularly concerning gastrointestinal adverse events, while demonstrating comparable or even better efficacy in pain reduction and functional improvement compared to diclofenac. This advantage is attributed to its unique mechanism of action, which includes the release of nitric oxide, providing a gastroprotective effect.
Data Presentation: Clinical Efficacy and Safety
A comparative study of this compound (AMG) and diclofenac sodium (DS) in patients with knee osteoarthritis provides the following key quantitative data.[1]
Table 1: Efficacy Comparison of this compound and Diclofenac Sodium in Knee Osteoarthritis Patients [1]
| Efficacy Parameter | Time Point | This compound (AMG) | Diclofenac Sodium (DS) | p-value |
| Pain Intensity Reduction (WOMAC) | Day 30 | 55.1% | 29.9% | ≤ 0.05 |
| Stiffness Reduction (WOMAC) | Day 20 | 31% | 18% | ≤ 0.05 |
| Day 30 | Trend towards better reduction | - | - | |
| Improvement in Functional Abilities | Day 20 | 35% | 24% | ≤ 0.05 |
| Day 30 | 54% | 30% | ≤ 0.05 |
Table 2: Patient Assessment of Treatment Efficacy [1]
| Patient Assessment | This compound (AMG) Group | Diclofenac Sodium (DS) Group | p-value |
| Significant Improvement | 50% | 18.8% | < 0.05 |
| Improvement | 35% | 37.5% | - |
| Absence of Treatment Effect | 7.5% | 31.2% | - |
| Worsening | 7.5% | 12.5% | - |
| Overall Satisfaction with Treatment | 85% | 56% | < 0.05 |
Safety Profile:
In the comparative clinical study, this compound was well-tolerated and was not associated with gastrointestinal adverse effects or negative impacts on hepatic function.[1] In contrast, traditional NSAIDs like diclofenac are commonly associated with gastrointestinal adverse events.[1]
Experimental Protocols
Clinical Trial Methodology: this compound vs. Diclofenac Sodium[1]
-
Study Design: A comparative study involving 50 patients aged 50-69 years with knee osteoarthritis (Stage II-III by Kellgren & Lawrence scale).
-
Patient Groups:
-
Group I (n=30): Treated with this compound (AMG) tablets, 600 mg twice daily.
-
Group II (n=20): Treated with diclofenac sodium (DS) tablets, 50 mg twice daily.
-
-
Treatment Duration: 1 month.
-
Assessment Tools:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): To assess pain intensity and stiffness.
-
Lequesne Index: To evaluate functional abilities.
-
Functional Movement Assessment: To objectively measure physical function.
-
Adverse Event Monitoring: All reported adverse events were documented throughout the study period.
-
Animal Model for Osteoarthritis
While a direct comparative study in an animal model was not identified, a common preclinical model for osteoarthritis research is the monoiodoacetate (MIA)-induced osteoarthritis model in rats . This model is relevant for evaluating the efficacy of anti-inflammatory and analgesic agents.[2][3]
-
Induction: A single intra-articular injection of MIA into the knee joint of rats. This induces chondrocyte death and cartilage erosion, mimicking the pathological changes seen in human osteoarthritis.[2]
-
Assessment:
-
Pain Behavior: Assessed by measuring paw withdrawal thresholds to mechanical stimuli.
-
Histopathology: Histological examination of the knee joint to assess cartilage degeneration, subchondral bone changes, and synovial inflammation.
-
Radiographic Evaluation: Imaging techniques like X-ray or micro-CT to monitor joint space narrowing and osteophyte formation.
-
Biomarkers: Measurement of inflammatory and cartilage degradation markers in serum or synovial fluid.
-
Signaling Pathways and Mechanisms of Action
Diclofenac: Cyclooxygenase (COX) Inhibition
Diclofenac, a traditional NSAID, primarily exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
Figure 1: Mechanism of action of Diclofenac.
This compound: Dual Mechanism of Action
This compound is a prodrug that is metabolized to tolmetin, the active NSAID component which inhibits COX enzymes. Uniquely, this compound also possesses a gastroprotective mechanism mediated by the release of nitric oxide (NO). This NO release helps to maintain gastric mucosal integrity, counteracting the damaging effects of prostaglandin inhibition.
Figure 2: Dual mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical study of oral NSAIDs in knee osteoarthritis.
Figure 3: Workflow for a comparative clinical trial.
Conclusion
Based on the available clinical data, this compound presents a compelling alternative to diclofenac for the management of knee osteoarthritis. It demonstrates superior or comparable efficacy in pain relief and functional improvement, coupled with a more favorable gastrointestinal safety profile. This is likely attributable to its unique dual mechanism of action, which combines COX inhibition with a gastroprotective effect mediated by nitric oxide. For researchers and drug development professionals, this compound's distinct pharmacological profile warrants further investigation, particularly in preclinical models to elucidate its long-term effects on cartilage health and disease modification in osteoarthritis.
References
- 1. Gastrosparing effect of new antiinflammatory drug amtolmetin guacyl in the rat: involvement of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validity evaluation of a rat model of monoiodoacetate-induced osteoarthritis with clinically effective drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Anti-inflammatory Profile of Amtolmetin Guacil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amtolmetin guacil (AMG), a non-steroidal anti-inflammatory drug (NSAID), with other established anti-inflammatory agents. A key focus is the unique gastroprotective mechanism of AMG that acts synergistically with its anti-inflammatory effects, offering a favorable safety profile. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to support further research and development in inflammatory therapeutics.
Executive Summary
This compound is a prodrug of tolmetin, exhibiting potent anti-inflammatory, analgesic, and antipyretic properties comparable to other widely used NSAIDs. Its distinctive feature lies in a dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, and a simultaneous gastroprotective effect mediated by the guacil moiety. This intrinsic synergistic action mitigates the common gastrointestinal adverse effects associated with traditional NSAIDs. Clinical data consistently demonstrates that while maintaining similar efficacy to drugs like diclofenac and celecoxib, this compound is associated with a significantly lower incidence of gastrointestinal ulcers and related complications.
Mechanism of Action: An Inherent Synergy
This compound's favorable profile stems from a unique two-pronged mechanism of action. Upon oral administration, it is metabolized into tolmetin and a guacil moiety.
-
Anti-inflammatory Action: Tolmetin, the active metabolite, is a non-selective inhibitor of COX-1 and COX-2 enzymes. This inhibition blocks the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
-
Gastroprotective Action: The guacil moiety, specifically the vanillic component, stimulates capsaicin receptors (TRPV1) on sensory neurons in the gastric mucosa. This stimulation triggers the release of calcitonin gene-related peptide (CGRP), which in turn increases the production of nitric oxide (NO).[1] NO plays a crucial role in maintaining gastric mucosal integrity by enhancing blood flow, increasing mucus and bicarbonate secretion, and reducing leukocyte adhesion.[2] This localized protective effect counteracts the prostaglandin-depletion-related gastric damage typically caused by COX inhibition.
Signaling Pathway of this compound's Dual Action
References
A Comparative Meta-Analysis of Amtolmetin Guacil Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative meta-analysis of the tolerability profile of amtolmetin guacil, a non-steroidal anti-inflammatory drug (NSAID), in relation to other established NSAIDs. The data presented is compiled from a key meta-analysis and subsequent clinical trials to offer an objective overview for research, scientific, and drug development applications.
Executive Summary
This compound is a non-acidic prodrug of tolmetin, designed to have anti-inflammatory and analgesic properties with an improved gastrointestinal (GI) safety profile. A significant body of evidence, including a meta-analysis of 18 randomized controlled trials (RCTs), indicates that this compound has a superior GI tolerability profile compared to other conventional NSAIDs. This is attributed to its unique gastroprotective mechanism, which is independent of cyclooxygenase (COX) inhibition.
Data Presentation: Comparative Tolerability of this compound
The following tables summarize the quantitative data on the tolerability of this compound compared to other NSAIDs, based on a meta-analysis by Marcolongo et al. (1999) and individual clinical trial data.
Table 1: Overall Adverse Events from Meta-Analysis
| Comparison | Odds Ratio (95% CI) | Interpretation |
| This compound vs. All Other NSAIDs* | 0.2 (0.1, 0.3) | Patients treated with this compound had significantly lower odds of experiencing adverse events compared to those treated with other NSAIDs. |
*Comparator NSAIDs included diclofenac, tolmetin, indomethacin, naproxen, ibuprofen, piroxicam, flurbiprofen, and diflunisal.
Table 2: Endoscopic Evaluation of Gastric Mucosal Lesions from Meta-Analysis
| Lesion Severity | Odds Ratio (95% CI) | Interpretation |
| Mild and Severe Lesions | 0.1 (0.1, 0.4) | This compound was associated with a significantly lower likelihood of developing both mild and severe gastric mucosal lesions. |
| Severe Lesions | 0.3 (0.1, 0.7) | The odds of developing severe gastric mucosal lesions were significantly lower in patients receiving this compound. |
Table 3: Comparative Gastrointestinal Tolerability in Head-to-Head Trials
| Comparator | Study | Key Findings |
| Diclofenac | Bianchi Porro et al. (1999) | Gastric ulcers occurred in 3% of this compound patients versus 25% of diclofenac patients. Normal gastroduodenal findings were observed in 50% of this compound patients compared to 25% in the diclofenac group. |
| Piroxicam | Montrone et al. (2000) | In a study on patients with osteoarthritis, withdrawals due to side effects were significantly lower in the this compound group compared to the piroxicam group. |
| Celecoxib | Jajić et al. (2005) | In patients with rheumatoid arthritis, this compound and celecoxib demonstrated comparable gastrointestinal safety and therapeutic efficacy. Neither drug caused a worsening of baseline gastroduodenal endoscopic findings. |
Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a framework for understanding the basis of the presented data.
Meta-Analysis of this compound Tolerability (Marcolongo et al., 1999)
-
Objective: To systematically review data from randomized controlled studies on the tolerability of this compound compared with other established NSAIDs.
-
Data Sources: MEDLINE, ADISBASE, and references from relevant articles were searched. Experts and pharmaceutical companies were also contacted for unpublished studies.
-
Study Selection: The analysis included 18 randomized controlled trials (RCTs).
-
Participants: The studies involved patients with osteoarthritis, rheumatoid arthritis, and related diseases.
-
Interventions: this compound was compared against diclofenac, tolmetin, indomethacin, naproxen, ibuprofen, piroxicam, flurbiprofen, and diflunisal.
-
Outcomes Assessed: The primary outcomes were the incidence of adverse effects at the gastrointestinal level and the rate of treatment discontinuation due to adverse effects.
-
Data Synthesis: The results of the individual studies were combined using a meta-analytic approach, with overall results presented as odds ratios with corresponding 95% confidence intervals (CIs).
Comparative Clinical Trial: this compound vs. Diclofenac (Bianchi Porro et al., 1999)
-
Objective: To investigate the efficacy and tolerability of this compound compared to diclofenac in patients with rheumatoid arthritis.
-
Study Design: A randomized, double-blind clinical trial.
-
Participants: 64 patients with rheumatoid arthritis.
-
Interventions: Patients were randomized to receive either this compound (600 mg twice daily) or diclofenac (50 mg three times daily) for 4 weeks.
-
Assessments: Clinical and endoscopic evaluations were performed at the beginning and end of the treatment period. The gastric mucosa was graded using a rating system that emphasized mucosal erosions.
Comparative Clinical Trial: this compound vs. Celecoxib (Jajić et al., 2005)
-
Objective: To evaluate the gastrointestinal safety of this compound in comparison with celecoxib in patients with rheumatoid arthritis.
-
Study Design: A 24-week, randomized, parallel-group, double-blind, double-dummy, multicenter trial.
-
Participants: 235 patients with rheumatoid arthritis were enrolled.
-
Interventions: Patients received either this compound (600 mg twice daily) or celecoxib (200 mg twice daily).
-
Assessments: Safety was assessed through upper GI endoscopy, evaluation of gastrointestinal symptoms, electrocardiography, and laboratory tests.
Mandatory Visualizations
Meta-Analysis Workflow
Caption: Workflow of the meta-analysis comparing this compound tolerability.
Proposed Gastroprotective Signaling Pathway of this compound
Caption: Proposed gastroprotective signaling pathway of this compound.
Conclusion
A Head-to-Head Comparison of Amtolmetin Guacil with Other NSAIDs: A Guide for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of amtolmetin guacil's performance against other common non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes data from multiple clinical and preclinical studies, focusing on efficacy and gastrointestinal safety. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are included to illustrate signaling pathways and experimental workflows.
Executive Summary
This compound, a non-acidic prodrug of tolmetin, demonstrates comparable anti-inflammatory and analgesic efficacy to other widely used NSAIDs, including diclofenac, celecoxib, and piroxicam.[1][2][3] Its distinguishing feature is a significantly improved gastrointestinal (GI) safety profile.[2][4][5] This gastroprotective effect is attributed to a unique mechanism of action that involves the stimulation of capsaicin receptors and the release of nitric oxide (NO), a vasodilatory and cytoprotective molecule.[2][6] Clinical data consistently shows a lower incidence of endoscopic ulcers and related GI adverse events with this compound compared to traditional NSAIDs.[4][5][7]
Mechanism of Action
This compound is a prodrug that is hydrolyzed into tolmetin, the active NSAID, and guacil.[8] Tolmetin exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6][8] The guacil moiety is responsible for the enhanced gastrointestinal safety. It contains a vanillic moiety that stimulates capsaicin receptors on sensory neurons in the gastric mucosa.[2][9] This stimulation leads to the release of calcitonin gene-related peptide (CGRP), which in turn promotes the synthesis and release of nitric oxide (NO).[2][9] NO contributes to gastric mucosal protection by increasing mucosal blood flow and mucus and bicarbonate secretion.[6]
Efficacy Comparison
Clinical trials have demonstrated that the efficacy of this compound in treating conditions like osteoarthritis and rheumatoid arthritis is comparable to that of other commonly prescribed NSAIDs.
Table 1: Efficacy of this compound vs. Diclofenac in Knee Osteoarthritis
| Parameter | This compound | Diclofenac Sodium | Study Duration |
| Reduction in Pain Intensity (WOMAC Score) | 55.1% | 29.9% | 30 Days |
| Improvement in Functional Abilities (WOMAC Score) | 50% | 30% | 30 Days |
Data from a comparative study in patients with knee osteoarthritis.[1]
Table 2: Efficacy of this compound vs. Celecoxib in Rheumatoid Arthritis
| Parameter | This compound | Celecoxib | Study Duration |
| Therapeutic Efficacy (ACR-20 Responder Index) | Equivalent | Equivalent | 24 Weeks |
Data from a randomized, double-blind, multicentre trial in patients with rheumatoid arthritis.[10][11]
Safety Comparison: Gastrointestinal Tolerability
The primary advantage of this compound lies in its superior gastrointestinal safety profile. Endoscopic evaluations consistently reveal less mucosal damage compared to other NSAIDs.
Table 3: Gastrointestinal Safety of this compound vs. Diclofenac in Rheumatoid Arthritis
| Parameter | This compound (n=32) | Diclofenac (n=32) | p-value |
| Median Post-Treatment Endoscopy Injury Score | 0 (range 0-4) | 2 (range 0-4) | 0.005 |
| Incidence of Gastric Ulcers | 3% (1/32) | 25% (8/32) | < 0.05 |
| Patients with Normal Gastroduodenal Findings (Score=0) | 50% (16/32) | 25% (8/32) | < 0.05 |
Data from a clinical and gastroscopic evaluation in patients with rheumatoid arthritis.[5]
Table 4: Gastrointestinal Safety of this compound vs. Piroxicam in Healthy Volunteers
| Parameter | This compound (n=21) | Piroxicam (n=21) | p-value |
| Median Post-Treatment Endoscopy Gastric Injury Score | 1 (range 0-4) | 3 (range 0-4) | 0.04 |
| Incidence of Severe Gastric Lesions (Score=4) | 9.5% (2/21) | 33.3% (7/21) | 0.1 |
Data from a double-blind, endoscopically controlled study in healthy volunteers.[7]
Table 5: Gastrointestinal Safety of this compound vs. Celecoxib in Rheumatoid Arthritis
| Parameter | This compound (n=85) | Celecoxib (n=95) |
| Patients with Normal Gastric Endoscopy Findings (Post-Treatment) | 75.29% | 77.66% |
| Worsening of Baseline Gastro-duodenal Endoscopy Findings | Not Observed | Not Observed |
Data from a 24-week, randomized, double-blind trial. No statistically significant difference in GI safety was observed between the two groups, both showing good tolerability.[10][11]
Experimental Protocols
The data presented in this guide is derived from randomized controlled trials with specific methodologies to ensure the validity of the findings.
General Clinical Trial Workflow
The clinical trials comparing this compound with other NSAIDs generally follow a standard workflow.
Key Methodologies
-
Study Design: Most studies cited are randomized, double-blind, parallel-group clinical trials.[1][5][7][10]
-
Patient Population: Studies included patients with confirmed diagnoses of knee osteoarthritis or rheumatoid arthritis, as well as healthy volunteers for safety assessments.[1][5][7][10]
-
Dosage Regimens:
-
Efficacy Assessment:
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC): A self-administered questionnaire evaluating pain, stiffness, and physical function in patients with osteoarthritis of the knee and hip. It consists of 24 items, and higher scores indicate worse symptoms.[1][9]
-
American College of Rheumatology (ACR-20) Responder Index: A composite measure used in rheumatoid arthritis trials to assess a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of five other criteria.[10][11]
-
-
Safety Assessment:
-
Endoscopic Evaluation: Gastroduodenal mucosal damage is assessed using a scoring system, often a modified Lanza score. This scale grades the severity of lesions from 0 (normal mucosa) to 4 or 5 (ulcers or numerous erosions).[5][7]
-
Adverse Event Reporting: All adverse events reported by patients are documented throughout the study period.[1][4]
-
Conclusion
The available evidence strongly suggests that this compound is an effective anti-inflammatory and analgesic agent with a safety profile that is superior to many traditional NSAIDs, particularly concerning gastrointestinal tolerability. Its unique gastroprotective mechanism offers a significant clinical advantage, especially for patients requiring long-term NSAID therapy. In direct comparison with the COX-2 selective inhibitor celecoxib, this compound demonstrated comparable gastrointestinal safety and therapeutic efficacy.[10][11] These characteristics make this compound a valuable alternative in the management of inflammatory and painful conditions.
References
- 1. The effects on gastroduodenal mucosa of a new nonsteroidal anti-inflammatory drug, amtolmetin-guacyl, versus piroxicam in healthy volunteers: a short-term, double-blind, endoscopically controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. howardhead.org [howardhead.org]
- 3. researchgate.net [researchgate.net]
- 4. Endoscopic comparison of gastroduodenal injury with over-the-counter doses of new fast-dissolving ibuprofen and paracetamol formulations: a randomized, placebo-controlled, 4-way crossover clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical and gastroscopic evaluation of amtolmetin guacyl versus diclofenac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrointestinal safety of amtolmetin guacyl in comparison with celecoxib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JSM Central || Article Info [jsmcentral.org]
- 8. womac.com [womac.com]
- 9. WOMAC - Wikipedia [en.wikipedia.org]
- 10. The prevalence of endoscopic gastric mucosal damage in patients with rheumatoid arthritis | PLOS One [journals.plos.org]
- 11. The prevalence of endoscopic gastric mucosal damage in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Amtolmetin Guacil on CGRP Release: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of amtolmetin guacil's effect on Calcitonin Gene-Related Peptide (CGRP) release, a key mechanism in pain and inflammation. Due to the limited direct in vitro quantitative data on this compound, this comparison leverages its known mechanism of action via the capsaicin receptor (TRPV1) and uses capsaicin-induced CGRP release as a functional benchmark. This is contrasted with the clinical efficacy of established CGRP-targeting therapeutics, namely CGRP receptor antagonists and monoclonal antibodies. This guide is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: this compound and CGRP Release
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a unique gastroprotective mechanism. This is attributed to the presence of a vanillic moiety in its structure, which stimulates capsaicin receptors (TRPV1) on sensory neurons.[1] Activation of these receptors leads to the release of CGRP.[1] CGRP is a potent vasodilator and plays a crucial role in neurogenic inflammation. While this compound's primary therapeutic effects are through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite, tolmetin, its interaction with the CGRP pathway via TRPV1 activation is a significant area of interest for its potential modulatory effects on pain and inflammation.[2]
Comparative Analysis of CGRP Modulation
This section compares this compound (via its mechanism proxy, capsaicin) with CGRP-targeting drugs. The data is presented to offer a multi-faceted view, from in vitro CGRP release to clinical outcomes in migraine, a condition where CGRP plays a pivotal role.
Table 1: Quantitative Comparison of CGRP Modulators
| Compound/Drug Class | Mechanism of Action | Key Quantitative Data | Data Type |
| This compound | TRPV1 Receptor Agonist (inferred) | Data not available | Mechanistic Inference |
| Capsaicin (Proxy) | TRPV1 Receptor Agonist | EC50 for CGRP release: ~0.02 µM. Stimulated CGRP release: 7.3% to 33.6% of total cellular content.[3] | In Vitro (Trigeminal Ganglion Neurons) |
| CGRP Receptor Antagonists (Gepants) | Small molecule antagonists of the CGRP receptor | Significant reduction in monthly migraine days (MMDs) vs. placebo. | Clinical Trial Data |
| Anti-CGRP/CGRP-R Monoclonal Antibodies | Antibodies targeting CGRP ligand or its receptor | Significant reduction in MMDs vs. placebo (e.g., Erenumab: -1.61 MMDs; Fremanezumab: -2.19 MMDs; Galcanezumab: -2.10 MMDs).[4] | Clinical Trial Data |
Note: The data for CGRP antagonists and monoclonal antibodies reflect clinical efficacy in migraine prevention and not direct in vitro CGRP release modulation.
Experimental Protocols
1. In Vitro CGRP Release Assay from Trigeminal Ganglion (TG) Neurons
This protocol describes a standard method to measure CGRP release from cultured sensory neurons, a key experimental model for studying the effects of compounds like capsaicin.
-
Cell Culture: Primary trigeminal ganglion neurons are dissected from rodents and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote survival and neurite outgrowth.[1][5]
-
Stimulation: After a period of stabilization in culture, the neurons are washed with a buffered saline solution (e.g., HEPES-buffered saline). The test compound (e.g., capsaicin, this compound) is then added at various concentrations. A depolarizing agent like high potassium (KCl) is often used as a positive control for non-receptor-mediated release.[6][7][8]
-
Sample Collection: The supernatant is collected after a defined incubation period (e.g., 10-30 minutes).[6]
-
Quantification: The concentration of CGRP in the supernatant is measured using a sensitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis: The amount of CGRP released is typically normalized to the total protein content or the total cellular CGRP content (cells lysed after supernatant collection). Dose-response curves can be generated to determine parameters like EC50.
2. TRPV1 Receptor Activation Assay
This protocol outlines a common method to assess the activation of the TRPV1 receptor by a test compound.
-
Cell Line: A stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the TRPV1 receptor is used.
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Application: The test compound is applied to the cells, and changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader. Capsaicin is used as a positive control.
-
Data Analysis: The increase in fluorescence intensity upon compound application indicates receptor activation and subsequent calcium influx. Dose-response curves are generated to calculate the EC50 value for receptor activation.
Visualizing the Pathways and Processes
CGRP Release Signaling Pathway
Caption: Signaling pathway of capsaicin-induced CGRP release via TRPV1 activation.
Experimental Workflow for In Vitro CGRP Release Assay
Caption: Generalized workflow for an in vitro CGRP release experiment.
Discussion and Conclusion
The available evidence strongly suggests that this compound, through its vanillic moiety, activates TRPV1 receptors, which is a known mechanism for inducing CGRP release. While direct quantitative data for this compound is lacking, the data from capsaicin, a potent TRPV1 agonist, indicates that this pathway can lead to significant CGRP release in vitro.
In contrast, CGRP receptor antagonists and monoclonal antibodies act by directly blocking the CGRP signaling pathway. Clinical trials on these agents have demonstrated their efficacy in reducing the frequency of migraines, a condition heavily influenced by CGRP.[4][9][10] This clinical success underscores the therapeutic potential of modulating the CGRP pathway.
For researchers, the data presented here highlights the need for direct in vitro studies to quantify the CGRP-releasing potential of this compound and its metabolites. Such studies would provide a clearer understanding of its pharmacological profile and its potential effects on CGRP-mediated physiological and pathological processes. The provided protocols offer a standardized approach for conducting such validation studies. The comparison with established CGRP-targeting drugs provides a valuable benchmark for evaluating the potential clinical relevance of this compound's effects on CGRP release.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy and Safety of Monoclonal Antibody Against Calcitonin Gene-Related Peptide or Its Receptor for Migraine: A Systematic Review and Network Meta-analysis [frontiersin.org]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
Navigating Species-Specific Metabolism of Amtolmetin Guacil: A Comparative Guide
A detailed examination of the metabolic pathways of amtolmetin guacil (AMG) reveals significant cross-species differences, particularly between rats and humans. This guide provides a comprehensive comparison of AMG metabolism, offering valuable insights for researchers and drug development professionals. While data in canines remains elusive, this document synthesizes the available experimental findings in rats and humans to support preclinical safety assessment and translational research.
This compound (AMG), a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of tolmetin (TMT), designed to mitigate the gastrointestinal side effects associated with the parent compound.[1] Understanding its metabolic fate across different species is crucial for the accurate interpretation of preclinical toxicology studies and the prediction of its pharmacokinetic profile in humans.
Comparative Metabolic Profiles
The metabolism of this compound demonstrates notable divergence between rodent and human models. In rats, AMG is substantially converted to its active form, tolmetin (TMT), leading to comparable pharmacokinetic profiles whether AMG or TMT is administered.[1] Conversely, in humans, AMG administration results in only low levels of circulating TMT.[1]
The primary metabolic pathways in rats and humans are summarized below:
Table 1: Major Metabolites of this compound in Rats and Humans
| Metabolite | Species | Primary Matrix | Method of Observation |
| Tolmetin (TMT) | Rat | Plasma, Liver Microsomes | In vivo and in vitro studies |
| MED5 | Rat | Plasma, Liver Microsomes | In vitro studies (predominant) |
| MED5 | Human | Plasma, Liver Microsomes | In vitro studies |
| MED5 methyl ester | Human | Plasma, Liver Microsomes | In vitro studies |
| 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid | Rat, Human, Monkey | Urine | In vivo (major urinary metabolite of TMT) |
| Tolmetin-glucuronide | Human, Monkey | Urine | In vivo (major conjugation metabolite of TMT) |
Data compiled from available literature.[1][2]
In fresh rat plasma and liver microsomes, AMG is metabolized to MED5 as the predominant metabolite, alongside TMT.[1] In contrast, fresh human plasma and liver microsomes rapidly convert AMG to MED5 and MED5 methyl ester, with negligible formation of intact TMT.[1] Furthermore, the disposition of the active moiety, tolmetin, also shows species-specific differences. Conjugation of TMT is a significant elimination pathway in humans and monkeys, a process not observed in rats.[2] The major urinary metabolite of tolmetin in all three species is 5-p-carboxybenzoyl-1-methylpyrrole-2-acetic acid.[2]
Quantitative Insights into Human Metabolism
A bioequivalence study in healthy male volunteers provided quantitative data on the plasma concentrations of this compound and its key metabolites following oral administration.
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Human Plasma
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) |
| This compound | - | - | - |
| Tolmetin | 18.54 ± 5.21 | 1.5 ± 0.5 | 78.43 ± 21.98 |
| Tolmetin Glycinamide | 1.23 ± 0.45 | 1.0 ± 0.0 | 3.45 ± 1.23 |
Data represents mean ± standard deviation. Levels of this compound were not detectable in plasma.[1]
Metabolic Pathways
The metabolic transformations of this compound in rats and humans can be visualized through the following pathways:
Figure 1: Comparative Metabolic Pathways of this compound in Rats and Humans.
Experimental Methodologies
The investigation of this compound metabolism involves a combination of in vitro and in vivo experimental approaches.
In Vitro Metabolism Studies
A common in vitro method to assess metabolic stability and identify metabolites involves incubating the test compound with liver microsomes or hepatocytes.
Experimental Workflow for In Vitro Metabolism
Figure 2: Generalized workflow for an in vitro drug metabolism study.
Key Protocol Steps:
-
Preparation of Reagents: this compound is dissolved in a suitable solvent (e.g., DMSO). Liver microsomes or hepatocytes from the species of interest (rat, human) are prepared or obtained commercially. A NADPH-regenerating system is prepared to support cytochrome P450-mediated metabolism.
-
Incubation: The reaction mixture, containing the test compound, liver preparation, and cofactors in a buffer solution (e.g., phosphate buffer, pH 7.4), is incubated at 37°C.
-
Sampling and Reaction Termination: At designated time points, aliquots of the incubation mixture are collected and the reaction is terminated by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The quenched samples are centrifuged to remove precipitated proteins.
-
Analytical Detection: The resulting supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of the parent drug and its metabolites.
In Vivo Metabolism Studies
In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic and metabolic profile of a drug.
Logical Flow for In Vivo Metabolism Study
Figure 3: Logical workflow for an in vivo drug metabolism study in rats.
Key Protocol Steps:
-
Animal Dosing: A specified dose of this compound is administered to the study animals (e.g., Wistar rats) via a relevant route, such as oral gavage.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Urine and feces are typically collected over a 24-hour period.
-
Sample Processing: Blood is processed to obtain plasma. Urine samples may undergo enzymatic hydrolysis to cleave conjugated metabolites.
-
Extraction: The parent drug and its metabolites are extracted from the biological matrices using techniques like protein precipitation or liquid-liquid extraction.
-
Analysis: The extracts are analyzed by validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to determine the concentrations of this compound and its metabolites.
-
Data Analysis: The concentration-time data are used to determine pharmacokinetic parameters and to construct a comprehensive metabolic profile.
Conclusion and Future Directions
The metabolism of this compound exhibits clear species-dependent differences between rats and humans, with implications for the translation of preclinical data. The rapid conversion of AMG in humans to metabolites other than the intended active drug, tolmetin, highlights the importance of conducting thorough metabolic studies in relevant human-based in vitro systems early in drug development. A significant data gap exists regarding the metabolism of this compound in dogs, a commonly used species in preclinical toxicology. Future research should aim to characterize the metabolic pathways of AMG in canines to provide a more complete picture for safety assessment. Further quantitative studies in all three species would also be beneficial to build more robust predictive models of human pharmacokinetics.
References
A Comparative Analysis of Amtolmetin Guacil and Piroxicam for Inflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two nonsteroidal anti-inflammatory drugs (NSAIDs), amtolmetin guacil and piroxicam. The objective is to present a comprehensive overview of their respective efficacy, safety profiles, and mechanisms of action, supported by experimental data to inform research and drug development efforts.
Executive Summary
This compound, a non-acidic prodrug of tolmetin, demonstrates comparable anti-inflammatory and analgesic efficacy to traditional NSAIDs like piroxicam.[1] Its distinguishing feature is a significantly improved gastrointestinal (GI) safety profile, attributed to a unique gastroprotective mechanism.[1] Clinical data consistently show a lower incidence of gastric mucosal damage with this compound compared to piroxicam. While both drugs are effective in managing symptoms of osteoarthritis and rheumatoid arthritis, the enhanced tolerability of this compound presents a notable advantage, particularly for patients at high risk for GI complications.
Data Presentation
Pharmacokinetic Properties
| Parameter | This compound | Piroxicam |
| Absorption | Absorbed from the GI tract and hydrolyzed to its active metabolite, tolmetin.[2] | Readily absorbed after oral administration.[3] |
| Peak Plasma Concentration (Tmax) | ~2 hours for the parent compound.[4] | 1-6 hours.[5] |
| Plasma Protein Binding | High. | Approximately 99%.[3] |
| Elimination Half-life | The active metabolite, tolmetin, has a half-life of about 1 hour. | Long elimination half-life of approximately 30-60 hours.[5] |
| Metabolism | Hydrolyzed to tolmetin, which is the active moiety.[2] | Primarily through biotransformation.[3] |
| Excretion | Primarily via urine as glucuronide products (77%) and feces (7.5%).[4] | Mainly through hepatic metabolism, with less than 10% excreted unchanged in urine.[6] |
Comparative Efficacy in Osteoarthritis
| Study Outcome | This compound | Piroxicam |
| Pain on Active Movement (VAS, mm) | Reduction from 71.8 ± 12.3 to 45.8 ± 12.3.[7][8] | Not explicitly stated in the comparative study, but efficacy in osteoarthritis is well-established.[6] |
| Pain at Rest (VAS, mm) | Reduction from 59.2 ± 7.8 to 37.9 ± 7.8.[7][8] | Not explicitly stated in the comparative study. |
| Disease Activity (VAS, mm) | Reduction from 61.4 ± 10.7 to 42.8 ± 10.7.[7][8] | Not explicitly stated in the comparative study. |
Comparative Gastrointestinal Safety
| Study Outcome | This compound | Piroxicam |
| Post-treatment Endoscopic Gastric Injury Score (Median) | 1 (range 0-4). | 3 (range 0-4). |
| Patients with Severe Gastric Mucosal Lesions (Odds Ratio vs. other NSAIDs) | 0.3 (95% CI: 0.1-0.7).[9] | Not explicitly stated, but piroxicam is known to have a higher risk of GI disturbances.[6] |
| Withdrawals due to Side Effects (Osteoarthritis Study) | 2 out of 49 patients.[7] | 9 out of 50 patients.[7] |
Experimental Protocols
Comparative Study of Gastroduodenal Mucosa Effects
A key study comparing the effects of this compound and piroxicam on the gastroduodenal mucosa in healthy volunteers was conducted as a short-term, double-blind, endoscopically controlled trial.
-
Participants: Forty-two healthy volunteers aged 18-45 years were enrolled.
-
Inclusion Criteria: Participants with a baseline endoscopic evaluation showing a mucosal injury score of 0 or 1 were included.
-
Methodology:
-
Participants were randomized in a double-blind manner to one of two treatment groups.
-
Group 1 received this compound 1200 mg for the first 2 days, followed by 600 mg for the subsequent 12 days.
-
Group 2 received piroxicam 40 mg for the first 2 days, followed by 20 mg for the next 12 days.
-
Endoscopic evaluations and laboratory tests were performed at baseline and at the end of the 14-day treatment period.
-
The gastroduodenal mucosa was evaluated using a predefined scoring scale ranging from 0 to 4, where higher scores indicated more severe damage.
-
-
Statistical Analysis: The post-treatment endoscopic gastric injury scores between the two groups were compared for statistical significance.
Mechanism of Action
Piroxicam
Piroxicam is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][10] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6]
This compound
This compound is a prodrug that is hydrolyzed to tolmetin, the active NSAID that inhibits COX-1 and COX-2.[2][4] Uniquely, this compound possesses a gastroprotective mechanism due to the vanillic moiety in its structure.[1] This moiety stimulates capsaicin receptors in the gastrointestinal tract, leading to the release of calcitonin gene-related peptide (CGRP). CGRP, in turn, increases the production of nitric oxide (NO), a vasodilator that enhances mucosal blood flow and provides cytoprotection.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative clinical trial of this compound and piroxicam in patients with osteoarthritis.
Conclusion
This compound offers a compelling alternative to traditional NSAIDs like piroxicam, providing comparable analgesic and anti-inflammatory effects with a significantly improved gastrointestinal safety profile. Its novel gastroprotective mechanism, which is independent of prostaglandin synthesis, makes it a particularly suitable option for long-term therapy and for patients with a history of or at risk for NSAID-induced gastropathy. Further head-to-head clinical trials, particularly in diverse patient populations and for various inflammatory conditions, would be valuable to further delineate the comparative benefits of this compound.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piroxicam pharmacokinetics: recent clinical results relating kinetics and plasma levels to age, sex, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam: Pharmacokinetics, Mechanism of Action and Toxicology Studies_Chemicalbook [chemicalbook.com]
- 6. Pharmacology, clinical efficacy, and adverse effects of piroxicam, a new nonsteroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. longdom.org [longdom.org]
- 9. A meta-analysis of the tolerability of this compound, a novel, effective nonsteroidal anti-inflammatory drug, compared with established agents - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
Safety Operating Guide
Navigating the Disposal of Amtolmetin Guacil: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Amtolmetin Guacil, a non-steroidal anti-inflammatory agent, understanding the correct disposal procedures is paramount to ensure compliance with regulations and to minimize environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and, in the case of controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to regulate hazardous waste from its generation to its final disposal.[3] States may also have their own, often stricter, regulations regarding pharmaceutical waste.[2]
While the Material Safety Data Sheet (MSDS) for this compound indicates that it is not classified as a hazardous substance, it is crucial to dispose of it in accordance with all prevailing country, federal, state, and local regulations.[4]
Key Regulatory Considerations
| Regulatory Body | Key Regulations and Guidance | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA): Regulates the management of hazardous and non-hazardous solid waste.[3] Subpart P of the RCRA: Provides specific management standards for hazardous waste pharmaceuticals for healthcare facilities and reverse distributors.[1][5] | Although this compound is not listed as a hazardous waste, facilities must still manage their waste streams correctly. A key takeaway from Subpart P is the prohibition of sewering hazardous pharmaceutical waste.[1] While not strictly applicable to non-hazardous waste, it represents a best practice to avoid flushing any pharmaceutical down the drain.[1][6] |
| DEA | Controlled Substances Act (CSA): Governs the disposal of controlled substances.[2][6] | This compound is not a controlled substance, so the specific requirements of the CSA for disposal (e.g., use of a reverse distributor) do not apply.[6] |
Step-by-Step Disposal Protocol for this compound
Given that this compound is not classified as a hazardous substance, the following procedure should be followed for its disposal. This protocol is designed to ensure safety and compliance with general best practices for non-hazardous pharmaceutical waste.
-
Consult Institutional and Local Guidelines: Before proceeding, always consult your institution's specific safety protocols and waste disposal guidelines. Local regulations may have specific requirements for pharmaceutical waste.
-
Do Not Dispose Down the Drain: As a general rule for all pharmaceuticals, avoid flushing this compound down the toilet or pouring it down the sink.[1][6] This practice can lead to the contamination of water supplies.[7]
-
Segregate from Hazardous Waste: Ensure that this compound waste is not mixed with RCRA hazardous waste.[3] Proper segregation of waste streams is a fundamental principle of laboratory safety.
-
Prepare for Disposal:
-
Solid Waste: For unused or expired solid this compound, it is recommended to render it unusable. This can be achieved by mixing the powder with an undesirable substance such as used coffee grounds or cat litter.[8][9][10]
-
Solutions: If this compound is in a solution, it can be absorbed onto an inert material, such as vermiculite or sand, before being mixed with an undesirable substance.
-
-
Contain and Label: Place the mixture in a sealed container, such as a sealable plastic bag or an empty, non-recyclable container, to prevent leakage.[8][9] Clearly label the container as "Non-hazardous Pharmaceutical Waste for Incineration" or as directed by your institution's waste management plan.
-
Final Disposal: Dispose of the sealed container in the appropriate non-hazardous waste stream as designated by your facility. In many cases, this will be through a licensed medical waste incinerator.[1]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. abmole.com [abmole.com]
- 5. epa.gov [epa.gov]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. mde.maryland.gov [mde.maryland.gov]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Amtolmetin Guacil
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amtolmetin Guacil, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these procedures will minimize risk and ensure the integrity of your research.
This compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical compound, proper handling procedures are essential to maintain a safe working environment. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods.
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical barrier between a researcher and potential exposure. While this compound is not considered hazardous, a comprehensive PPE strategy should be employed to prevent contact and inhalation of the compound in its powdered form.[1]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile) | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles.[2][3][4] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To avoid inhalation of airborne particles.[1][5] |
Operational Plan: A Step-by-Step Protocol for Handling this compound
A systematic approach to handling this compound will ensure minimal exposure and maintain the quality of the compound.
Preparation and Engineering Controls:
-
Ensure a well-ventilated workspace.[1] The use of a chemical fume hood is recommended, especially when handling the powder.
-
Locate the nearest eye-wash station and safety shower before beginning work.[1]
-
Clear the workspace of any unnecessary items to prevent contamination.
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat.
-
Wear safety glasses or goggles.
-
Don chemical-resistant gloves.
Handling the Compound:
-
Avoid the formation of dust and aerosols.[1]
-
If weighing the powder, do so in a fume hood or a designated weighing enclosure.
-
Handle with care to prevent spills.[2]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[1]
-
Store away from direct sunlight and sources of ignition.[1]
-
For long-term storage, follow the temperature recommendations on the Certificate of Analysis.[1][6]
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment for cleanup.[1]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontaminate the spill area and equipment with alcohol.[1]
-
Dispose of the contaminated material according to the disposal plan.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
-
Unused or Expired this compound:
-
Contaminated Materials:
-
All contaminated materials, such as gloves, wipes, and containers, should be placed in a sealed bag and disposed of according to your institution's hazardous waste procedures.
-
Empty containers should have their labels removed or blacked out before disposal to protect personal and proprietary information.[7][9]
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. This compound Impurity 2 | CAS No: 5680-79-5 [aquigenbio.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pppmag.com [pppmag.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
